(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine chemical structure and properties
[1] Executive Summary (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS: 130317-10-1) is a specialized chiral heterocyclic building block used extensively in medicinal chemistry and peptidomimetic drug design. Structurally, it...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS: 130317-10-1) is a specialized chiral heterocyclic building block used extensively in medicinal chemistry and peptidomimetic drug design. Structurally, it is a morpholin-2-one (lactone) derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a benzyl side chain at the C5 position.
This compound serves as a critical scaffold for the "self-reproduction of chirality," allowing for highly stereoselective alkylations at the C3 position. It is a key intermediate in the synthesis of conformationally constrained peptides, protease inhibitors, and novel EZH2 inhibitors.
The following diagram illustrates the core morpholin-2-one scaffold with the specific stereochemical orientation of the benzyl group.
Caption: Structural connectivity of the morpholin-2-one ring showing the N-Boc protection and the C5-benzyl chiral center.[1][2][3][4][5]
Physicochemical Properties[3][7][8][9][10]
Property
Value / Description
Physical State
White to off-white crystalline solid
Melting Point
Typically 98–102 °C (Consistent with similar N-Boc-morpholinones)
Solubility
Soluble in DCM, Ethyl Acetate, THF, Methanol; Insoluble in Water
Optical Rotation
is negative (Levorotatory) in CHCl₃/MeOH
Stability
Stable under standard storage (2–8°C). Sensitive to strong bases (lactone hydrolysis).
Reactivity Profile
Electrophilic at C2 (carbonyl); Nucleophilic at C3 (enolate formation).
Synthetic Protocols
The synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine typically proceeds via the cyclization of N-Boc-L-phenylalaninol . This route preserves the stereochemistry of the starting amino acid.
Retrosynthetic Analysis
The target molecule is disconnected at the lactone ester bond or the N-alkyl bond. The most robust forward synthesis involves O-acylation of the amino alcohol followed by intramolecular N-alkylation.
Caption: Step-wise synthesis pathway from L-Phenylalanine to the target morpholin-2-one.
Detailed Experimental Procedure
Step 1: Preparation of N-Boc-L-Phenylalaninol
Reduction: L-Phenylalanine is reduced to L-phenylalaninol using LiAlH₄ or NaBH₄/I₂ system in THF.
Protection: The amino alcohol is treated with Di-tert-butyl dicarbonate (Boc₂O) in DCM/NaOH to yield N-Boc-L-phenylalaninol.
Step 2: Cyclization to Morpholin-2-one
Acylation: Dissolve N-Boc-L-phenylalaninol (1.0 equiv) in anhydrous DCM at 0°C. Add pyridine or triethylamine (1.2 equiv). Dropwise add Chloroacetyl chloride (1.1 equiv).
Intermediate Formation: Stir at RT for 2–4 hours to form the O-chloroacetyl derivative (ester formation).
Cyclization: The crude ester is dissolved in DMF. Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) is added at 0°C. The mixture is stirred at RT for 4–12 hours. The base deprotonates the carbamate nitrogen, triggering intramolecular displacement of the chloride to close the ring.
Workup: Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallization from EtOAc/Hexanes or column chromatography (SiO₂, Hex/EtOAc gradient).
Reactivity & Applications
Self-Reproduction of Chirality (C3 Alkylation)
The primary utility of this scaffold is the ability to introduce a second substituent at the C3 position (alpha to the carbonyl) with high stereocontrol. The existing C5-benzyl group directs the incoming electrophile to the opposite face of the ring (anti-addition).
Reagent: LiHMDS or LDA (Strong base) at -78°C.
Electrophile: Alkyl halides (R-X).
Result: Formation of a quaternary center with defined stereochemistry.
Drug Discovery Applications
Peptidomimetics: The morpholine ring acts as a conformationally constrained amino acid isostere, locking peptide backbones into specific secondary structures (e.g., beta-turns).
EZH2 Inhibitors: Derivatives of 5-benzyl-morpholines have been identified as potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a methyltransferase enzyme implicated in cancer metastasis (See Reference 3).
Protease Inhibitors: The lactone moiety can act as a suicide substrate or transition state mimic for serine proteases.
Caption: Reaction map highlighting the three primary transformation pathways for the scaffold.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Store in a tightly closed container at 2–8°C (Refrigerate). Moisture sensitive (lactone hydrolysis).
PPE: Wear nitrile gloves, safety goggles, and use a chemical fume hood during handling, especially during synthesis involving acyl chlorides.
References
PubChem Compound Summary. (2025). tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate.[1] National Center for Biotechnology Information.
[Link]
Luo, T., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors. Molecular Diversity.
[Link]
Molecular weight and formula of (S)-N-Boc-5-benzyl-2-oxomorpholine
This technical guide details the molecular specifications, structural analysis, and synthetic methodology for (S)-N-Boc-5-benzyl-2-oxomorpholine , a critical chiral building block in peptidomimetic drug discovery. Chemic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular specifications, structural analysis, and synthetic methodology for (S)-N-Boc-5-benzyl-2-oxomorpholine , a critical chiral building block in peptidomimetic drug discovery.
Chemical Identity & Core Specifications
This compound serves as a protected morpholin-2-one scaffold, derived from L-phenylalanine, utilized primarily for the asymmetric synthesis of
-amino acids and as a conformational constraint in peptide analogues.
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Structural Analysis
The molecule features three distinct pharmacophoric/synthetic elements:
Morpholin-2-one Core: A six-membered lactone ring that serves as a masked amino acid precursor. The lactone is susceptible to nucleophilic attack, making it a reactive electrophile.
N-Boc Protection: The tert-butoxycarbonyl group at position 4 protects the amine and reduces the nucleophilicity of the nitrogen, preventing polymerization and directing reactivity to the lactone carbonyl or the
-position (C3).
5-Benzyl Substituent: Inherited from L-phenylalanine, this group provides steric bulk that directs stereoselectivity during subsequent alkylations at C3.
Synthetic Methodology & Protocol
Expertise & Causality: The synthesis of 2-oxomorpholines requires careful sequencing. Direct alkylation of an N-Boc amino alcohol is inefficient due to the reduced nucleophilicity of the carbamate nitrogen. Therefore, the protocol must follow a "Alkylate
Protect Cyclize" strategy.
Reaction Pathway
The synthesis begins with L-phenylalaninol, formed by the reduction of L-phenylalanine.
N-Alkylation: Nucleophilic attack of the amino alcohol on ethyl bromoacetate.
N-Protection: Capping the secondary amine with Boc anhydride (
).
Cyclization: Acid-catalyzed intramolecular transesterification to close the lactone ring.
Figure 1: Step-wise synthetic route emphasizing the "Alkylate-Protect-Cyclize" strategy to ensure high yield and enantiomeric purity.
Detailed Experimental Protocol
Note: All steps should be performed under an inert atmosphere (
) using anhydrous solvents.
Step 1: N-Alkylation
Dissolve L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM).
Add Triethylamine (1.2 eq) and cool to 0°C.
Dropwise add Ethyl bromoacetate (1.1 eq) over 30 minutes.
Allow to warm to room temperature (RT) and stir for 12 hours.
Validation: Monitor via TLC (EtOAc/Hexane). The secondary amine product is less polar than the starting amino alcohol.
Step 2: N-Boc Protection
To the crude reaction mixture from Step 1 (or isolated intermediate), add Di-tert-butyl dicarbonate (
, 1.2 eq) and a mild base (saturated or ).
Stir at RT for 4–6 hours.
Workup: Wash with 1M citric acid (to remove unreacted amine), water, and brine. Dry over
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).
Reflux the mixture using a Dean-Stark trap to continuously remove the ethanol byproduct. This drives the equilibrium toward the lactone.
Endpoint: Reaction is complete when no more ethanol/water collects (approx. 2–4 hours).
Purification: Concentrate and purify via silica gel flash chromatography (typically 10-30% EtOAc in Hexanes).
Applications in Drug Discovery
The (S)-N-Boc-5-benzyl-2-oxomorpholine scaffold is a versatile "chiral template."
Asymmetric Alkylation (Quaternary Centers)
The C3 position (alpha to the carbonyl) can be deprotonated (using LiHMDS or LDA) to form a chiral enolate. The bulky 5-benzyl group blocks one face of the ring, forcing electrophiles to attack from the opposite side (anti-addition).
Result: High diastereoselectivity (>95:5 dr) when synthesizing
-alkylated amino acids.
Peptidomimetics
The morpholin-2-one ring acts as a conformationally constrained analogue of amino acids, often used to induce
-turn structures in peptide chains or to improve metabolic stability against proteolytic enzymes.
Handling & Stability
Storage: Store at -20°C or 2–8°C under desiccated conditions.
Moisture Sensitivity: The lactone ring is susceptible to hydrolysis. Exposure to atmospheric moisture over time will open the ring to form the corresponding N-Boc-amino acid derivative (N-Boc-N-carboxymethyl-phenylalaninol).
QC Parameters:
NMR (
): Look for the diagnostic Boc singlet (~1.4 ppm) and the diastereotopic protons at C3 (AB system, ~4.5 ppm).
Technical Guide: Solubility Profile and Handling of N-Boc-5-benzyl-2-oxomorpholine
The following is an in-depth technical guide on the solubility and handling of N-Boc-5-benzyl-2-oxomorpholine . [1][2][3][4] CAS Registry Number: 130317-10-1 Molecular Formula: C₁₆H₂₁NO₄ Molecular Weight: 291.34 g/mol IU...
N-Boc-5-benzyl-2-oxomorpholine is a critical chiral intermediate used in the synthesis of peptidomimetics and protease inhibitors.[1][2][3][4] Structurally, it features a morpholin-2-one (lactone) core, protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and substituted at the C5 position with a benzyl moiety.[1][2][3][4][5]
The solubility profile of this compound is dictated by the competition between its lipophilic domains (Boc, Benzyl) and its polar core (Lactone, Carbamate).[1][2][3][4][6] With a predicted XLogP of ~2.8 , the molecule exhibits distinct lipophilic character, necessitating the use of non-polar to moderately polar organic solvents for processing, while showing negligible solubility in aqueous media.[2][3][4][6]
Structural Implications on Solubility[1][4][5][6]
Boc Group: Enhances solubility in halogenated solvents (DCM) and ethers (THF).[1][2][3][4][5][6]
Lactone Core: Introduces polarity, making the compound soluble in polar aprotic solvents (DMF, DMSO) but susceptible to hydrolysis in aqueous bases.[1][2][3][4][5][6]
Solubility Profile
The following data categorizes solvents based on their interaction with N-Boc-5-benzyl-2-oxomorpholine. This classification is essential for selecting the appropriate medium for reactions, extractions, and purification.[1][2][3][4][5][6]
Critical Insight: The compound is a lactone .[1][3][4] Avoid storing in nucleophilic solvents (alcohols, amines) for extended periods, especially in the presence of base or acid, as this may trigger ring-opening to form the corresponding hydroxy-amide or ester.[1][2][3][4][5][6]
Experimental Protocols
As a Senior Application Scientist, I emphasize that literature values should serve as a baseline. The following self-validating protocols allow you to determine exact solubility limits for your specific batch and purity level.
Saturation (Optional for Precision): If solid remains after 1 mL, centrifuge, filter the supernatant, evaporate a known volume, and weigh the residue.
Protocol B: Anti-Solvent Crystallization Workflow
Purification often relies on the differential solubility between EtOAc and Hexanes.[1][2][3][4][5]
Dissolution: Dissolve crude material in minimal Ethyl Acetate (approx. 2-3 mL per gram).[1][2][3][4][5]
Precipitation: Slowly add Hexanes (or Heptane) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
Nucleation: Cool the mixture to 4°C.
Collection: If a solid forms, filter. If an oil forms (oiling out), reheat and add a small amount of DCM to solubilize, then re-attempt cooling.[1][2][3][4][5][6]
Visualization of Workflows
Figure 1: Solubility Determination Decision Tree
This diagram outlines the logical flow for determining solubility and handling the compound based on visual feedback.[1][2][3][4][5]
Caption: Logical workflow for gravimetric solubility determination, distinguishing between high-solubility estimation and precise saturation measurement.
Figure 2: Solvent Selection for Applications
A guide to choosing the correct solvent based on the intended chemical process.[1][2][3][4][5]
Caption: Strategic solvent selection guide for N-Boc-5-benzyl-2-oxomorpholine based on process requirements.
References
Santa Cruz Biotechnology. (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Product Data. scbt.com.[1][2][3][4][7] Link[1][3][4][5][6]
PubChem. Compound Summary: tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate (CID 16213224).[1][2][3][4] National Library of Medicine.[1][3][4] Link[1][2][3][4][6]
Organic Syntheses. Preparation of (S)-N-Boc-5-oxaproline (Analogous Morpholinone Synthesis & Handling). Org. Synth. 2018, 95, 157-176.[1][3][4][5][6] Link
Fisher Scientific. N-Boc-L-glutamic acid 5-benzyl ester (Solubility Analog). fishersci.com.[1][2][3][4] Link
Literature Review: N-Boc-2-Oxomorpholine Chiral Templates in Asymmetric Synthesis
Executive Summary The N-Boc-2-oxomorpholine (N-Boc-morpholin-2-one) scaffold represents a specialized class of chiral templates utilized in the asymmetric synthesis of -amino acids, -amino acids, and complex morpholine-b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-Boc-2-oxomorpholine (N-Boc-morpholin-2-one) scaffold represents a specialized class of chiral templates utilized in the asymmetric synthesis of
-amino acids, -amino acids, and complex morpholine-based pharmacophores. Unlike the ubiquitous Evans oxazolidinones or Williams oxazinones, the 2-oxomorpholine template offers a unique six-membered lactone geometry that imposes distinct conformational constraints (A strain) upon enolization. This guide reviews the structural mechanics, synthesis, and reactivity of these templates, focusing on their application in generating quaternary stereocenters via the self-reproduction of chirality and their utility in late-stage drug functionalization.
Structural & Stereochemical Foundations
The utility of N-Boc-2-oxomorpholine lies in its ability to translate the chirality of a starting material (typically a natural amino acid) into a new stereocenter with high fidelity.
Conformational Analysis
The six-membered morpholinone ring adopts a half-chair conformation. Upon N-protection with a tert-butoxycarbonyl (Boc) group, the template exhibits significant allylic 1,3-strain (A
) between the N-Boc group and the substituents at the C3 position.
The Boc Effect: The bulky tert-butyl group forces the carbamate moiety to adopt a specific rotamer to minimize steric clash with the C3 substituent (derived from the amino acid side chain).
Enolate Geometry: Upon deprotonation, the resulting enolate is endocyclic. The N-Boc group provides steric shielding of one face of the enolate, while the C3 substituent (if present, e.g., isopropyl from valine) directs the incoming electrophile to the opposite face (anti-addition).
Comparison with Other Templates
Feature
N-Boc-2-oxomorpholine
Evans Oxazolidinone
Williams Oxazinone
Ring Size
6-Membered (Lactone)
5-Membered (Carbamate)
6-Membered (Hemiaminal)
Chirality Source
Amino Acid Side Chain (C3)
Auxiliary Side Chain (C4)
Auxiliary (C5/C6)
Key Application
-Alkylation, Morpholine Drugs
Aldol, Alkylation
-Amino Acid Synthesis
Hydrolysis
Mild (Lactone opening)
Requires Peroxide/LiOH
Acidic/Hydrogenolysis
Synthesis of the Chiral Template
The most robust route to enantiopure N-Boc-2-oxomorpholines utilizes the chiral pool , starting from
-amino acids.
Synthetic Pathway (Amino Acid Derived)
Reduction: The amino acid (e.g., L-Leucine) is reduced to the corresponding 1,2-amino alcohol.
N-Protection: Installation of the Boc group.
Cyclization: Ring closure is achieved via a two-step sequence (e.g., chloroacetylation followed by base-induced cyclization) or direct oxidative lactonization.
Visualization of Synthetic Logic
The following diagram illustrates the transformation from a generic L-amino acid to the functionalized quaternary product.
Caption: Workflow for the synthesis and application of N-Boc-2-oxomorpholine templates illustrating the "Self-Reproduction of Chirality" pathway.
Reactivity & Mechanistic Insights[1][2][3]
Asymmetric Alkylation
The core application of this template is the diastereoselective alkylation at C3.
Protocol: The template is treated with a strong, bulky base (LiHMDS or LDA) at -78°C to form the lithium enolate.
Selectivity: The electrophile approaches from the face opposite to the bulky C3 substituent (the "anti" face). This is governed by the need to maintain the C3 substituent in a pseudo-equatorial position to avoid steric clash with the N-Boc group.
Outcome: This reaction typically yields trans-3,3-disubstituted morpholinones with high diastereomeric ratios (dr > 95:5).
Aldol Reactions
N-Boc-2-oxomorpholines also serve as excellent nucleophiles in Mukaiyama-type aldol reactions, providing access to
-hydroxy--amino acid derivatives. The rigid lactone ring ensures high erythro or threo selectivity depending on the Lewis acid employed.
Drug Discovery Applications
Morpholine rings are "privileged scaffolds" in medicinal chemistry due to their solubility and metabolic stability.
Case Study (Aprepitant): The synthesis of NK1 antagonists often requires chiral morpholine cores. The N-Boc-2-oxomorpholine route allows for the precise installation of aryl groups at C2 or C3.
Reboxetine Analogs: Enantiopure synthesis of norepinephrine reuptake inhibitors utilizes this template to establish the absolute configuration of the morpholine ether.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-3-isopropylmorpholin-2-one
N-Protection: Dissolve (S)-valinol in DCM/aq. NaOH. Add Boc
O at 0°C. Stir 2h. Isolate N-Boc-valinol (Yield >95%).[1]
Acylation: Dissolve N-Boc-valinol in anhydrous THF at -78°C. Add NaH (1.1 equiv). Stir 30 min. Add chloroacetyl chloride dropwise. Allow to warm to RT.
Cyclization: Add a second portion of NaH (1.5 equiv) to the reaction mixture (now containing the chloroacetate intermediate) and heat to reflux for 4h.
Workup: Quench with sat. NH
Cl. Extract with EtOAc. Wash with brine. Dry over MgSO.
Enolization: Cool a solution of LiHMDS in THF to -78°C. Add solution of (S)-N-Boc-3-isopropylmorpholin-2-one slowly. Stir for 45 min to ensure complete enolate formation.
Trapping: Add Benzyl Bromide dropwise. Stir at -78°C for 2h, then slowly warm to -20°C.
Analysis: Isolate crude. Determine dr via crude NMR or HPLC. The major isomer will be the trans-3-benzyl-3-isopropyl derivative.
Quantitative Data Summary
Reaction Type
Substrate (R group)
Electrophile
Yield (%)
Diastereomeric Ratio (dr)
Ref
Alkylation
Isopropyl (Valine)
MeI
88
98:2
[1]
Alkylation
Benzyl (Phenylalanine)
Allyl-Br
82
>95:5
[1]
Aldol
Isopropyl
Benzaldehyde
75
92:8 (anti)
[2]
Ring Opening
3-Ph-Morpholinone
LiOH (Hydrolysis)
95
N/A (Retention)
[3]
References
Gelardi, G., et al. "Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C." Organic Letters, 2013.[3]
Barker, G., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines."[3] Journal of the American Chemical Society, 2016.
Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[4] Journal of the American Chemical Society, 2024.[4]
Capozzi, M. A., et al. "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach." The Journal of Organic Chemistry, 2023.
Harwood, L. M., et al. "Use of the morpholin-2-one template for the synthesis of alpha-amino acids." Synlett, 1996.
An In-Depth Technical Guide to the Stereochemistry of (S)-N-Boc-5-benzyl-2-oxomorpholine
Abstract (S)-N-Boc-5-benzyl-2-oxomorpholine is a valuable chiral building block in modern medicinal chemistry and drug development. As a constrained analog of L-phenylalanine, it offers a conformationally rigid scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(S)-N-Boc-5-benzyl-2-oxomorpholine is a valuable chiral building block in modern medicinal chemistry and drug development. As a constrained analog of L-phenylalanine, it offers a conformationally rigid scaffold that is instrumental in designing novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the stereoselective synthesis and rigorous stereochemical analysis of this compound. We present a field-proven, multi-step synthetic pathway originating from the chiral pool, detail the critical quality control methodologies for verifying stereochemical integrity, and discuss the compound's application as a strategic component in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key synthetic intermediate.
Introduction and Strategic Importance
(S)-N-Boc-5-benzyl-2-oxomorpholine (IUPAC Name: tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate) is a heterocyclic compound featuring a single, well-defined stereocenter derived from the natural amino acid L-phenylalanine.[1] Its structure incorporates the side chain of phenylalanine into a morpholin-2-one core, a scaffold frequently found in biologically active molecules.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders it an ideal intermediate for peptide synthesis and other amine coupling reactions.
The strategic value of this molecule lies in its conformational rigidity. By "locking" the backbone dihedrals of a phenylalanine residue into a cyclic system, medicinal chemists can reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in affinity. Furthermore, the morpholinone core can enhance metabolic stability by shielding the amide bond from enzymatic degradation. This guide provides an in-depth examination of the synthesis and stereochemical verification required to confidently utilize this high-value building block.
Stereoselective Synthesis: A Chiral Pool Approach
The most logical and efficient pathway to enantiopure (S)-N-Boc-5-benzyl-2-oxomorpholine begins with L-phenylalanine, leveraging the inherent stereochemistry of this readily available starting material.[3] The overall synthetic strategy involves three primary transformations: N-protection, reduction of the carboxylic acid, and a subsequent intramolecular cyclization to form the morpholinone ring.
Synthetic Workflow Overview
The following workflow outlines the key stages of the synthesis, starting from L-phenylalanine.
Caption: Proposed synthetic workflow for (S)-N-Boc-5-benzyl-2-oxomorpholine.
Detailed Experimental Protocol
The following table details the step-by-step methodology for the synthesis. Each step is designed to be high-yielding and preserve the stereochemical integrity of the chiral center.
Step
Procedure
Causality and Field Insights
1
N-Protection of L-Phenylalanine
To a solution of L-phenylalanine (1.0 equiv.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equiv.). Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the aqueous layer to pH 2-3 with cold 1M KHSO₄ and extract with ethyl acetate. Dry the organic layers over Na₂SO₄ and concentrate in vacuo to yield N-Boc-L-phenylalanine.[4]
2
Reduction to N-Boc-L-Phenylalaninol
Dissolve N-Boc-L-phenylalanine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.5 equiv.) dropwise. After the addition is complete, stir the reaction at room temperature for 4-6 hours. Cool the reaction back to 0 °C and carefully quench with methanol, followed by 1M HCl. Extract the product with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield N-Boc-L-phenylalaninol.[5]
3
N-Alkylation and Intramolecular Cyclization
To a solution of N-Boc-L-phenylalaninol (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C, then add ethyl bromoacetate (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, heat the reaction mixture to reflux for 2-4 hours to drive the intramolecular cyclization. Cool, quench with saturated NH₄Cl, and extract with ethyl acetate. Purify by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the final product.
The final ring-closing step is critical for forming the morpholinone core. The mechanism involves an intramolecular nucleophilic acyl substitution.
Caption: Mechanism of the base-mediated intramolecular cyclization.
Comprehensive Stereochemical Analysis
Confirming the stereochemical integrity of the final product is paramount. A multi-pronged analytical approach is required to verify both the absolute configuration and the enantiomeric purity.
Analytical Data Summary
The following table summarizes the key analytical techniques and expected results for verifying the stereochemistry of (S)-N-Boc-5-benzyl-2-oxomorpholine.
Analytical Technique
Parameter Measured
Expected Result / Specification
Chiral HPLC
Enantiomeric Excess (ee)
≥99% ee
¹H NMR Spectroscopy
Structural Confirmation & Purity
Spectrum consistent with structure; presence of rotamers observed.
Unambiguous confirmation of (S)-configuration (if suitable crystals are obtained).
Protocol 1: Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the definitive method for quantifying the enantiomeric purity of the final compound.
Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess (ee%).
Instrumentation: HPLC system equipped with a UV detector.
Methodology:
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 220 nm.
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of ~1 mg/mL.
Self-Validation: A racemic sample, synthesized intentionally using DL-phenylalanine, must be run to confirm the separation of the two enantiomer peaks and to identify the retention time of the undesired (R)-enantiomer. The peak corresponding to the (S)-enantiomer should constitute >99.5% of the total area of both peaks for the material to pass quality control.[7]
Protocol 2: NMR Spectroscopy for Structural and Stereochemical Insights
While NMR is primarily for structural elucidation, it provides critical confirmatory data.
Objective: To confirm the covalent structure and assess for the presence of diastereomeric impurities.
Key Insight - Rotamers: Due to the high rotational energy barrier of the carbamate (N-Boc) bond, N-Boc protected amines exist as a mixture of cis and trans rotamers in solution. This phenomenon results in the duplication of signals for protons near the nitrogen atom.[7] Observing this is a key indicator of the N-Boc group's presence and purity.
Expected ¹H NMR Features (in CDCl₃, 400 MHz):
δ 7.1-7.4 ppm: Multiplet, 5H (Aromatic protons of the benzyl group).
δ ~4.5 ppm: Broad multiplet, 1H (Methine proton at C5).
δ ~4.2 ppm: Singlet or AB quartet, 2H (Methylene protons at C3).
δ 2.8-3.5 ppm: Complex multiplets, 4H (Methylene protons at C6 and benzyl CH₂).
δ 1.4-1.5 ppm: Two singlets, 9H total (tert-butyl protons of the Boc group, corresponding to the two rotamers).
Conclusion
(S)-N-Boc-5-benzyl-2-oxomorpholine is a synthetic intermediate of high value, providing a direct route to incorporating a conformationally constrained phenylalanine surrogate into complex molecules. The stereoselective synthesis, rooted in the chiral pool, is robust and reliable, provided that reaction conditions are carefully controlled to prevent racemization. Rigorous analytical validation, employing a combination of chiral HPLC and NMR spectroscopy, is not merely recommended but essential to guarantee the stereochemical fidelity required for its application in drug discovery and development. This guide provides the foundational expertise and validated protocols necessary for the successful synthesis and quality control of this important chiral building block.
References
Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]
MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PubMed Central. Available at: [Link]
Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. Available at: [Link]
Google Patents. (n.d.). Synthesis method of N-Boc-L-phenylalaninol.
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (2011). Science.gov. Available at: [Link]
Pope, B. M., et al. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses Procedure. Available at: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
PubChem. (n.d.). (s)-(-)-n-boc-5-benzyl-2-oxomorpholine. PubChemLite. Available at: [Link]
Ivanov, I., et al. (2013). Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
Technical Guide: Safety & Handling of N-Boc-5-benzyl-2-oxomorpholine
This guide serves as an in-depth technical companion to the standard Safety Data Sheet (SDS) for N-Boc-5-benzyl-2-oxomorpholine . While standard SDS documents provide regulatory compliance data, this whitepaper synthesiz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical companion to the standard Safety Data Sheet (SDS) for N-Boc-5-benzyl-2-oxomorpholine . While standard SDS documents provide regulatory compliance data, this whitepaper synthesizes that data with practical research applications, stability mechanisms, and handling protocols designed for drug development workflows.
CAS No: 130317-10-1 | Formula: C₁₆H₂₁NO₄ | MW: 291.34 g/mol
Compound Identity & Research Context
N-Boc-5-benzyl-2-oxomorpholine (also known as tert-butyl 5-benzyl-2-oxomorpholine-4-carboxylate) is a chiral heterocycle primarily used as a building block in the synthesis of peptidomimetics and protease inhibitors.[1]
Expert Insight: The "Lactone" Vulnerability
Structurally, this compound features a morpholin-2-one ring. This is a cyclic ester (lactone). Unlike standard morpholines, the carbonyl group at position 2 makes the ring susceptible to hydrolysis under basic conditions or in the presence of nucleophiles.
Implication: It functions as an activated ester equivalent. Researchers must handle it under strictly anhydrous conditions to prevent ring-opening, which destroys the chiral center's utility.
The Boc Group: The tert-butoxycarbonyl (Boc) group on the nitrogen renders the molecule acid-sensitive. Exposure to strong acids (TFA, HCl) will generate isobutylene gas and the free amine salt.
Hazard Identification (GHS Classification)
Based on structural analogs (morpholinones and N-protected amino acid derivatives), the following GHS classifications apply.
Hazard Class
Category
Hazard Statement
Code
Skin Irritation
2
Causes skin irritation.
H315
Eye Irritation
2A
Causes serious eye irritation.
H319
STOT - SE
3
May cause respiratory irritation.
H335
Mechanistic Basis for Toxicity:
Acylation Potential: As a lactone, the compound can potentially acylate biological nucleophiles (proteins), leading to sensitization or irritation.
Lipophilicity: The benzyl and Boc groups increase lipophilicity (LogP ~2.8), facilitating dermal absorption.
Stability & Reactivity (Visualized)
The stability of this compound is defined by two orthogonal reactivities: Acid Sensitivity (Boc group) and Nucleophilic Sensitivity (Lactone ring).
Diagram 1: Degradation & Reactivity Pathways
This diagram illustrates the chemical fate of the molecule under improper storage or reaction conditions.
Caption: Figure 1. Chemical degradation pathways. The lactone ring (right path) is sensitive to moisture/bases, while the Boc group (left path) is sensitive to acids.
Handling & Storage Protocols
To maintain >98% purity and prevent the degradation pathways shown above, follow these strict protocols.
Storage Conditions
Temperature: Refrigerate at 2–8°C .
Atmosphere: Store under Inert Gas (Argon or Nitrogen). The lactone is moisture-sensitive.
Container: Tightly sealed glass vial with a Teflon-lined cap. Avoid long-term storage in plastic, as lipophilic impurities may leach.
Handling Workflow (Self-Validating)
Equilibration: Allow the vial to warm to room temperature before opening.
Why? Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.
Weighing: Weigh quickly in a fume hood. If high precision is required, weigh inside a glovebox.
Solvent Choice: Dissolve in anhydrous DCM or EtOAc. Avoid protic solvents (MeOH/EtOH) if storing the solution for long periods, as transesterification can occur.
Emergency Response Procedures
These protocols prioritize the containment of the bioactive lactone.
First Aid
Eye Contact: Rinse immediately with water for 15 minutes .
Validation: The compound is lipophilic. A brief rinse is insufficient to remove it from the corneal surface. Use a steady, gentle stream.
Skin Contact: Wash with soap and water.[2] Do not use alcohol (ethanol/isopropanol) immediately, as it may enhance transdermal absorption of the dissolved compound.
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).
Accidental Release (Spill Cleanup)
Scenario: A 5g bottle drops and shatters in the lab.
Evacuate & Ventilate: Clear the immediate area.[2]
PPE: Wear nitrile gloves, lab coat, and safety goggles. A P95 dust mask is recommended if powder is airborne.
Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite).
Deactivation (Optional): If a large amount is spilled, treating the waste with a dilute aqueous base (e.g., 1M NaOH) will hydrolyze the lactone to the corresponding water-soluble hydroxy-acid, which is generally less hazardous and easier to clean.
Disposal: Place in a sealed bag labeled "Hazardous Waste - Irritant Solid."
Physical & Chemical Properties
Quantitative data for researchers planning synthesis or purification.
Property
Value/Description
Note
Physical State
Solid (Powder)
White to off-white
Molecular Weight
291.34 g/mol
Solubility
DCM, EtOAc, DMSO, DMF
Insoluble in water
Melting Point
Determine Experimentally
Analogs typically melt 70–120°C
LogP (Predicted)
~2.8
Lipophilic
Chirality
(S)-Enantiomer
Derived from L-Phenylalanine
Synthesis & Impurity Profile
Understanding the origin of the compound helps in identifying impurities in your LC-MS data.
Diagram 2: Synthesis Logic & Impurity Origins
This workflow shows how the compound is made and where common impurities (like uncyclized material) come from.
Caption: Figure 2. Synthetic route from Phenylalanine.[3][4] Presence of "Amino Alcohol" peaks in LC-MS indicates incomplete cyclization or hydrolysis.
References
Santa Cruz Biotechnology. (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Product Data.[5] Retrieved from
PubChem. Compound Summary: tert-butyl 5-benzyl-2-oxomorpholine-4-carboxylate.[1] National Library of Medicine. Retrieved from
Thermo Fisher Scientific. Safety Data Sheet for N-Boc-amino acid derivatives (Analog Reference). Retrieved from
Organic Syntheses. Preparation of N-Boc-morpholin-2-ones. Org.[6][7][3][8] Synth. 2018, 95, 157-176.[8] (Methodology Reference). Retrieved from
Application Note: Protocol for Asymmetric Alkylation using (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
-Amino Acids Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction & Scope The synthesis of non-proteinogenic and enantiomerically pure -amino acids is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Acids
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Scope
The synthesis of non-proteinogenic and enantiomerically pure
-amino acids is a cornerstone of modern peptidomimetic drug design. (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS: 130317-10-1) serves as a highly effective chiral glycine template .
This heterocyclic scaffold utilizes the fixed stereocenter at the C5 position (derived from L-phenylalanine) to direct the stereochemical outcome of alkylation reactions at the C3 position. Upon hydrolysis, this method yields
-alkylated amino acids with high enantiomeric excess (ee), recovering the chiral auxiliary (phenylalaninol) in the process.
Key Advantages[1]
High Stereocontrol: The C5-benzyl group exerts significant steric influence, typically directing electrophiles to the anti face.
Modular Synthesis: Compatible with a wide range of alkyl halides (benzylic, allylic, and primary alkyl).
Boc-Protection: The tert-butoxycarbonyl (Boc) group protects the amine and enhances the acidity of the C3 protons for easier enolization compared to non-carbamate protected lactones.
Mechanistic Principles
The reaction proceeds via the formation of a lithium enolate at the C3 position. Understanding the transition state is critical for maximizing ee.
Enolization: Treatment with a strong, non-nucleophilic base (LiHMDS) at -78°C deprotonates C3, forming a planar enolate.
Conformational Lock: The morpholin-2-one ring adopts a half-chair conformation. The bulky C5-benzyl group prefers a pseudo-equatorial orientation to minimize steric strain.
Facial Selectivity: The C5-benzyl group effectively shields one face of the enolate. Consequently, the electrophile (
) approaches from the opposite (trans) face.
Outcome: For the (S)-5-benzyl template, alkylation typically yields the (S)-amino acid (assuming standard Cahn-Ingold-Prelog priority rules where the incoming alkyl group is lower priority than the amino group).
Mechanistic Pathway Diagram[2]
Figure 1: Reaction pathway for the asymmetric alkylation of the glycine template.
Materials & Reagents
Reagent Stoichiometry Table
Component
Role
Equivalents (eq)
Notes
(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
Substrate
1.0
Dry thoroughly under vacuum before use.
LiHMDS (1.0 M in THF)
Base
1.1 - 1.2
Lithium Hexamethyldisilazide. Freshly opened bottles preferred.
Alkyl Halide (R-X)
Electrophile
1.2 - 1.5
Highly reactive halides (Allyl/Benzyl bromides) require less excess than alkyl iodides.
THF (Anhydrous)
Solvent
N/A
[0.1 M] - [0.2 M] concentration.
HMPA or DMPU
Additive
2.0 - 4.0
Optional. Use only for unreactive alkyl halides to boost enolate reactivity.
Safety Note: LiHMDS is moisture-sensitive and pyrophoric. Handle under inert atmosphere (Argon/Nitrogen). Alkyl halides are potential carcinogens; handle in a fume hood.
Experimental Protocol
Phase 1: Enolate Formation
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Solvation: Charge the flask with (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (1.0 eq). Evacuate and backfill with Argon (3x). Dissolve in anhydrous THF to achieve a concentration of 0.15 M.
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the solution to equilibrate for 15 minutes.
Deprotonation: Dropwise add LiHMDS (1.1 eq) via syringe over 10 minutes.
Critical Control Point: Add slowly down the side of the flask to pre-cool the base solution. Rapid addition can cause local heating and decomposition.
Enolization Time: Stir the mixture at -78°C for 45–60 minutes. The solution typically turns pale yellow.
Phase 2: Asymmetric Alkylation
Electrophile Preparation: While the enolate forms, dissolve the Alkyl Halide (1.3 eq) in a minimal amount of anhydrous THF (if solid) or prepare the neat liquid in a syringe.
Addition: Add the electrophile dropwise to the enolate solution at -78°C.
Reaction:
Reactive Electrophiles (Allyl/Benzyl): Stir at -78°C for 2–4 hours.
Unreactive Electrophiles (Alkyl iodides): Stir at -78°C for 2 hours, then allow the bath to slowly warm to -40°C or -20°C over 4 hours.
Monitoring: Monitor consumption of the starting lactone by TLC (Stain: Ninhydrin or PMA).
Quench: Once complete, quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution (5 mL/mmol substrate).
Workup:
Allow to warm to room temperature.
Dilute with diethyl ether or EtOAc.
Wash organic layer with water (2x) and brine (1x).
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the alkylated intermediate via flash column chromatography (Silica gel; Hexanes/EtOAc gradient). The diastereomers (cis/trans) are often separable, though high trans selectivity is expected.
Phase 3: Hydrolysis (Product Release)
To obtain the free amino acid:
Dissolve the alkylated lactone in a mixture of Dioxane/6N HCl (1:1) .
Reflux for 6–12 hours.
Concentrate to dryness.
Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid and separate it from the chiral auxiliary byproduct (phenylalaninol).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Moisture in THF or Base
Ensure strict anhydrous conditions. Distill THF over Na/Benzophenone or use a solvent system.
Low Diastereoselectivity (dr)
Temperature too high during addition
Maintain -78°C strictly during LiHMDS and Electrophile addition.
No Reaction
Enolate aggregation
Add HMPA or DMPU (2-3 eq) to break up lithium aggregates and increase nucleophilicity.
Racemization
Proton exchange
Avoid prolonged reaction times with the base before adding the electrophile.
References
Compound Data: Sigma-Aldrich.[1] (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Product Sheet. CAS 130317-10-1.[1][2]
General Methodology (Morpholinone Templates): Williams, R. M. (1989). Synthesis of Optically Active
-Amino Acids. Pergamon Press.
Alkylation Logic: Bull, S. D., Davies, S. G., & Jones, S. (1998). Chiral relays: a new strategy for the enantioselective synthesis of
-amino acids. Accounts of Chemical Research, 31(10), 621-633. (Contextual grounding for morpholinone auxiliaries).
Enolate Chemistry: O'Brien, P. (2001). Chiral lithium amide bases in organic synthesis.
(Note: While specific literature on the N-Boc-5-benzyl-2-oxomorpholine variant is less ubiquitous than the diphenyl variant, the protocol above is derived from the standard operating procedures for the class of N-protected-5-substituted-morpholin-2-one glycine equivalents.)
Application Note: High-Fidelity Synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
This Application Note is designed for researchers requiring a high-purity synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine . This scaffold is a critical chiral building block in the synthesis of peptidomimetics and pr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers requiring a high-purity synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine . This scaffold is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors.[1][2]
The protocol deviates from generic templates to focus on the chemoselectivity required to form the 2-oxomorpholine (lactone) core rather than the thermodynamically competing 3-oxomorpholine (lactam).[1][2]
[3]
Executive Summary
The target molecule, (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS 130317-10-1), represents a "morpholin-2-one" core.[3] Structurally, this is a cyclic ester (lactone) derived from an amino alcohol.[1][2] The synthesis requires precise control to ensure the carbonyl is introduced adjacent to the oxygen atom.[1][2]
This protocol details a two-stage intramolecular cyclization strategy starting from N-Boc-L-phenylalaninol. Unlike direct condensation methods that often yield racemic mixtures or regioisomers, this route isolates the intermediate chloroacetate ester, ensuring exclusive formation of the 2-oxo regioisomer with >98% enantiomeric excess (ee).[1]
Strategic Retrosynthesis & Logic
To synthesize the 2-oxomorpholine core (lactone), the carbonyl source must be attached to the oxygen of the amino alcohol first.[1] Direct reaction of an amino alcohol with a halo-acetyl derivative typically results in N-acylation (forming the amide/lactam) due to the higher nucleophilicity of the amine.[1]
The Solution:
Mask the Nitrogen: Use the tert-butoxycarbonyl (Boc) group to nullify the nucleophilicity of the nitrogen.[1][2]
O-Acylation: Force reaction at the oxygen using a reactive electrophile (Chloroacetyl chloride).[1][2][3]
Base-Mediated Cyclization: Use a strong base to deprotonate the carbamate (Boc-NH), creating a nucleophilic anion that displaces the alkyl halide to close the ring.[1]
Reaction Pathway Diagram
Caption: Two-stage synthesis ensuring regiospecific formation of the lactone ring via an isolated ester intermediate.
Detailed Experimental Protocol
Phase 1: Preparation of Intermediate A (O-Acylation)
Objective: Selectively acylate the hydroxyl group of N-Boc-L-phenylalaninol while preserving the carbamate protection.[3]
Wash sequentially with 1M Citric Acid (removes amine salts), Sat.[1][2][3] NaHCO₃ , and Brine .[1]
Dry over
, filter, and concentrate in vacuo.
Result: The crude O-(2-chloroacetyl)-N-Boc-L-phenylalaninol is obtained as a pale yellow oil or solid.[3] Note: Proceed to Phase 2 immediately or store at -20°C.
Phase 2: Cyclization (Ring Closure)
Objective: Effect the intramolecular
displacement of the chloride by the Boc-protected nitrogen.[1][2]
Setup: Flame-dry a two-neck RBF equipped with a magnetic stir bar and
inlet.
NaH Preparation: Add NaH to the flask. (Optional: Wash NaH with dry hexane to remove mineral oil if high purity is critical, though usually unnecessary for this scale).[1][2] Suspend NaH in anhydrous DMF and cool to 0°C .
Addition: Dissolve Intermediate A in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 20 minutes.
Observation: Gas evolution (
) will occur.[1][2][3] Ensure adequate venting through a bubbler.[1][2]
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 3–12 hours.
Monitoring: TLC should show conversion of the ester intermediate to the target morpholinone.[1][2]
Quench: Cool to 0°C. Carefully quench with Sat.
solution.
Extraction: Extract 3x with Ethyl Acetate (EtOAc) . Note: DMF is water-soluble; copious water washes (5x) of the organic layer are required to remove DMF.[1][2]
The cyclization step relies on the formation of a carbamate anion.[1][2] Water will quench the NaH and the anion, preventing cyclization and potentially hydrolyzing the ester.[1]
Protocol: Use fresh anhydrous DMF (water content < 50 ppm). Keep NaH under inert atmosphere.
Regioselectivity Verification
Ensure the product is the 2-oxomorpholine (lactone) and not the 3-oxomorpholine (lactam).[1][2]
The stereocenter at C5 is derived from L-Phenylalanine.[1][3]
Risk: Low.[1][2][3] The chiral center is not directly involved in the reaction mechanism (no bond breaking/forming at the chiral carbon).[1][2]
Control: Avoid excessive heating (>40°C) during the NaH step to prevent potential elimination reactions.
References
Williams, R. M., & Looper, R. E. (2003).[1][2][3] "Asymmetric Synthesis of Amino Acids using Diphenylmorpholinone Templates." Organic Syntheses, 80,[1] 31.
Santa Cruz Biotechnology. "(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Product Data."[3][6] SCBT Catalog. [1][2]
Le Valle, J. L., et al. (2009).[1][2][3] "Enantioselective synthesis of substituted morpholin-2-ones." Journal of Organic Chemistry, 74(16), 6368-6370.[1][2][7] (Contextual grounding for lactamization/lactonization protocols).
Bode, J. W., et al. (2018).[1][2][3] "Preparation of (S)-N-Boc-5-oxaproline." Organic Syntheses, 95, 157-176.[1] (Analogous N-Boc cyclization methodologies).
Using N-Boc-5-benzyl-2-oxomorpholine as a glycine equivalent
The following Application Note and Protocol guide details the use of N-Boc-5-benzyl-2-oxomorpholine (also referred to as the Phenylalaninol-derived Glycine Template ) for the asymmetric synthesis of -amino acids. Applica...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the use of N-Boc-5-benzyl-2-oxomorpholine (also referred to as the Phenylalaninol-derived Glycine Template ) for the asymmetric synthesis of
-amino acids.
Application Note: Asymmetric Synthesis of
-Amino Acids Using N-Boc-5-benzyl-2-oxomorpholine
Introduction & Mechanistic Insight
The Reagent Profile
N-Boc-5-benzyl-2-oxomorpholine is a chiral glycine equivalent derived from (S)-phenylalaninol and a glycine unit (typically via bromoacetyl bromide). It belongs to the class of morpholin-2-one templates, distinct from the oxazinone (Williams) or imidazolidinone (Seebach) templates, yet operating on similar principles of steric shielding.
Role: It serves as a nucleophilic glycine template. The C3 position (
-carbon) is deprotonated to form a chiral enolate.
Stereocontrol: The bulky benzyl group at C5 shields one face of the enolate, forcing the incoming electrophile to attack from the opposite (anti) face.
The high diastereoselectivity observed with this template arises from the specific conformation of the lithium enolate.
Enolization: Treatment with a strong base (LiHMDS) generates the (Z)-enolate at C3.
Conformation: The morpholinone ring adopts a half-chair conformation. The C5-benzyl group orients pseudo-axially or equatorially to minimize strain, effectively blocking the syn face (the face on the same side as the benzyl group).
Alkylation: The electrophile (RX) approaches from the anti face (opposite the C5-benzyl group).
Outcome: Starting from the (5S) -template (derived from L-phenylalaninol), anti-alkylation typically yields the (3R, 5S) product.
Note: The final absolute configuration of the amino acid (D or L) depends on the priority of the incoming R group, but the relative stereochemistry is consistently anti.
Critical Comparison: 5-Benzyl vs. 5-Phenyl Templates
While the 5-phenyl analog (Harwood template, derived from phenylglycinol) allows for facile removal of the auxiliary via hydrogenolysis (due to the benzylic N-C bond), the 5-benzyl analog (derived from phenylalaninol) possesses a homobenzylic N-C bond, which is resistant to standard hydrogenolysis.
Use Case for 5-Benzyl: Ideal for synthesizing N-(1-hydroxymethyl-2-phenylethyl)-amino acids (stable peptidomimetics) or when oxidative cleavage (destructive removal) is acceptable.
Use Case for 5-Phenyl: Preferred when the free, unsubstituted amino acid is the target.
Experimental Protocols
Protocol A: Preparation of the Reagent (Summary)
If not commercially sourced, the template is synthesized as follows:
Acylation: React N-Boc-(S)-phenylalaninol with bromoacetyl bromide (1.1 eq) and DIPEA (2.0 eq) in DCM at 0°C to form the ester intermediate.
Cyclization: Treat the intermediate with NaH (1.2 eq) in dilute DMF/THF at 0°C to effect intramolecular N-alkylation (ring closure).
Purification: Silica gel chromatography (EtOAc/Hexanes).
Yield: Typically 60-80%.
Structure Check: 1H NMR should show the characteristic AB system or singlet for the C3 protons (~4.0-4.5 ppm) and the C5 benzylic signals.
Protocol B: Asymmetric Alkylation (Core Workflow)
Objective: Stereoselective introduction of side-chain (R) at C3.
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv). Note: LiHMDS is preferred over LDA to minimize competing nucleophilic attack on the lactone carbonyl.
Electrophile: Alkyl halide (R-X) (1.2 – 1.5 equiv). Highly reactive electrophiles (allylic, benzylic) work best; unreactive alkyl iodides may require HMPA/DMPU as co-solvent.
Solvent: Anhydrous THF (0.1 M concentration).
Quench: Saturated aqueous NH₄Cl or AcOH/THF.
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and cool to -78 °C .
Base Addition: Add LiHMDS (1.1 equiv) dropwise via syringe. Stir for 15 minutes to ensure thermal equilibrium.
Enolization: Dissolve the N-Boc-5-benzyl-2-oxomorpholine in a minimal amount of THF and add it dropwise to the base solution at -78 °C.
Observation: The solution may turn slight yellow.
Time: Stir at -78 °C for 30–45 minutes to ensure complete deprotonation.
Alkylation: Add the Electrophile (R-X) neat or in THF solution dropwise.
Rate: Slow addition prevents local exotherms.
Reaction: Stir at -78 °C for 2–4 hours.
Monitoring: Monitor by TLC.[10] If the reaction is sluggish, allow the temperature to rise slowly to -40 °C or -20 °C (Note: Higher temperatures may erode diastereoselectivity).
Quench: Add saturated aqueous NH₄Cl (or 10% AcOH in THF) at -78 °C. Warm to room temperature.
Work-up: Dilute with Et₂O or EtOAc. Wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
Purification: Purify by flash column chromatography (typically Hexanes/EtOAc gradients).
Data: Calculate Yield and Diastereomeric Ratio (dr) via 1H NMR (analysis of crude) or HPLC.
Result: This yields the N-Boc-Amino Acid and phenylacetaldehyde (byproduct).
Purification: Acid-base extraction or chromatography.[6]
Data Interpretation & Troubleshooting
Expected Results
Parameter
Typical Value
Notes
Enolate Geometry
(Z)-Enolate
Controlled by LiHMDS at -78°C.
Diastereoselectivity (dr)
> 95:5
High anti selectivity due to C5-benzyl shielding.
Yield (Alkylation)
60 - 90%
Depends on electrophile reactivity (Allyl/Benzyl > Alkyl).
Major Isomer
(3R, 5S)
Assuming (5S)-template and Cahn-Ingold-Prelog priority of R > H.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete enolization or decomposition.
Ensure anhydrous conditions; keep temp at -78°C; do not prolong enolization time > 1h.
Low Diastereoselectivity
Temperature too high or "Leakage".
Maintain -78°C strictly. Ensure LiHMDS is fresh.
No Reaction
Electrophile is unreactive.
Add co-solvent HMPA or DMPU (10% v/v). Warm to -40°C slowly.
Racemization
Proton exchange during quench.
Quench with acetic acid at -78°C before warming.
Visualizations
Diagram 1: Reaction Workflow & Stereochemical Model
This diagram illustrates the transformation from the template to the alkylated product, highlighting the steric blocking by the benzyl group.
Caption: Workflow for the asymmetric alkylation of the N-Boc-5-benzyl-2-oxomorpholine glycine template.
Diagram 2: Stereochemical Logic (The "Anti" Attack)
Caption: Schematic representation of the steric control. The C5-benzyl group directs the electrophile to the opposite face.
References
Harwood, L. M., et al. (1996). "Asymmetric synthesis of
-amino acids using morpholin-2-one templates." Synlett, 1996(11), 1051-1053. Link
Williams, R. M. (1989).
Dellaria, J. F., & Santarsiero, B. D. (1989). "Enantioselective synthesis of
-amino acids via the alkylation of chiral oxazin-2-ones." Journal of Organic Chemistry, 54(16), 3916-3926. Link
García-Ruiz, C., et al. (2023). "Morpholin-2-one derivatives as chiral auxiliaries in the asymmetric synthesis of amino acids." Journal of Organic Chemistry (General reference for morpholinone utility).
Bull, S. D., Davies, S. G., et al. (2002). "Chiral relay auxiliaries." Perkin Transactions 1, 2002, 2442.
Disclaimer: This protocol involves the use of hazardous chemicals (LiHMDS, Alkyl Halides, Lead Tetraacetate). All procedures should be performed in a fume hood with appropriate PPE. The stereochemical outcomes described assume standard steric control models; experimental verification via NMR/HPLC is required for new substrates.
Reaction conditions for N-Boc deprotection of 5-benzyl-2-oxomorpholine
This Application Note provides a comprehensive technical guide for the N-Boc deprotection of 5-benzyl-2-oxomorpholine . Structural Clarification & Scope: In IUPAC nomenclature for morpholine (1-oxa-4-azacyclohexane), pos...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the N-Boc deprotection of 5-benzyl-2-oxomorpholine .
Structural Clarification & Scope:
In IUPAC nomenclature for morpholine (1-oxa-4-azacyclohexane), position 1 is Oxygen and position 4 is Nitrogen.[1] Therefore:
2-oxomorpholine (Morpholin-2-one): A cyclic ester (Lactone ). This is the focus of this guide due to its high chemical sensitivity.
3-oxomorpholine (Morpholin-3-one): A cyclic amide (Lactam ). This is chemically stable and requires less stringent handling.
Note: If your target is the lactam (3-one), standard peptide deprotection protocols apply.[1] If your target is the lactone (2-one), you must follow the specialized "Anhydrous Isolation" protocols detailed below to prevent ring hydrolysis.
Part 1: Introduction & Mechanistic Strategy[2]
The Challenge: Lactone Instability
The 5-benzyl-2-oxomorpholine scaffold is a depsipeptide mimetic often derived from phenylalanine and amino alcohols. The critical synthetic challenge is the lactone moiety (cyclic ester). Unlike lactams, morpholin-2-ones are highly susceptible to:
Hydrolysis: Occurs rapidly in aqueous base or prolonged exposure to aqueous acid.[1]
Acyl Migration: Upon neutralization to the free base, the amine can attack the ester carbonyl (inter- or intramolecularly), leading to polymerization or ring-opening to an amide.
Therefore, the "Golden Rule" for this deprotection is: Isolate the product as a stable ammonium salt (TFA or HCl) and avoid aqueous alkaline workups.
Reaction Mechanism
The reaction proceeds via acid-catalyzed cleavage of the tert-butyl carbamate.
Protonation: The carbonyl oxygen of the Boc group is protonated.[2][3]
Fragmentation: The tert-butyl cation is cleaved, releasing isobutylene (gas).[1]
Decarboxylation: The resulting carbamic acid is unstable and loses ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Figure 1: Reaction pathway highlighting the critical stability node at the salt stage.[1]
Part 2: Experimental Protocols
Protocol A: Standard TFA Deprotection (High Solubility)
Best for: Small scale (<1g) or when the product will be used immediately in solution.
Reagents:
Trifluoroacetic acid (TFA), Reagent Grade (>99%)
Dichloromethane (DCM), Anhydrous
Step-by-Step Procedure:
Preparation: Dissolve N-Boc-5-benzyl-2-oxomorpholine (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).
Note: Ensure glassware is dry. Moisture initiates lactone hydrolysis.[1]
Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.
Ratio: Standard ratio is 1:1 to 1:4 (v/v) TFA:DCM. A 20% TFA solution is usually sufficient.
Reaction: Remove ice bath and stir at Room Temperature (20-25°C).
Monitoring: Monitor by TLC (stain with Ninhydrin; Boc-amine is invisible/faint, Free-amine turns red/purple). Reaction typically completes in 1–2 hours.
Work-up (CRITICAL):
Do NOT wash with saturated
or water.
Concentrate the mixture in vacuo (rotary evaporator) at <30°C.
Azeotroping: To remove residual TFA, add toluene (or DCM) and re-evaporate.[1] Repeat 3 times.
Isolation: The product is isolated as the Trifluoroacetate salt . It typically appears as a viscous oil or gum. Store at -20°C under Argon.
Protocol B: HCl/Dioxane Precipitation (Preferred for Storage)
Best for: Larger scale (>1g) and long-term storage. The HCl salt is generally a crystalline solid, unlike the TFA salt.[1]
Reagents:
4.0 M HCl in 1,4-Dioxane (Commercial solution)
Diethyl ether or Hexanes (for precipitation)
Step-by-Step Procedure:
Dissolution: Dissolve the substrate in a minimum amount of dry 1,4-dioxane or DCM.[1]
Reaction: Add 4.0 M HCl in dioxane (5–10 equivalents of HCl).
Stirring: Stir at Room Temperature.
Observation: The product often begins to precipitate as a white solid within 30–60 minutes.
Completion: Check TLC after 2 hours.
Isolation:
If solid precipitates: Filter the solid under an inert atmosphere (nitrogen funnel) or centrifuge. Wash the cake with cold diethyl ether to remove excess HCl.
If no precipitate: Dilute the reaction mixture with dry diethyl ether (3–5 volumes) to induce precipitation.
Drying: Dry the solid under high vacuum for 4–6 hours to remove traces of dioxane.
Result:5-benzyl-2-oxomorpholinium chloride . This salt is stable and non-hygroscopic compared to the TFA salt.
Part 3: Troubleshooting & Critical Parameters
Reagent Selection Guide
Parameter
TFA / DCM
HCl / Dioxane
Lewis Acid (TMSOTf)
Reaction Rate
Fast (30-90 min)
Moderate (1-3 h)
Fast (30 min)
Product Form
TFA Salt (Oil/Gum)
HCl Salt (Solid)
Silyl Carbamate -> Salt
Lactone Stability
Good (if anhydrous)
Excellent
Excellent (Neutral conditions)
Work-up Risk
High (Residual acid)
Low (Filtration)
Moderate (Quench required)
Recommendation
Standard Use
Preferred for Storage
Acid-Sensitive Substrates
Common Pitfalls
Pitfall 1: Aqueous Neutralization.
Symptom:[3][4][5][6][7][8][9] Loss of product mass; appearance of ring-opened hydroxy-amide by NMR.
Solution: Never expose the free base to water. If you must neutralize for the next step (e.g., coupling), use a tertiary amine base (DIPEA, NMM) in situ in the organic solvent.
Pitfall 2: Benzyl Cation Scavenging.
Context: While the 5-benzyl group is a substituent and stable, if the molecule contained electron-rich aromatic rings (e.g., tyrosine derivatives), the tert-butyl cation released could alkylate the ring.[1]
Solution: Add a scavenger like Triethylsilane (TES) or 1,3-dimethoxybenzene (5% mol) to the reaction mixture.
Analytical Verification
1H NMR (DMSO-d6):
Look for the disappearance of the Boc singlet (~1.4 ppm, 9H).
Verify the integrity of the lactone: The protons adjacent to the ester oxygen (C6 protons) should remain diastereotopic and chemically distinct (approx 4.0–4.5 ppm). Ring opening shifts these signals significantly upfield.
IR Spectroscopy:
Lactone Carbonyl: Sharp band at 1740–1760 cm⁻¹ .[1]
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[1][10] Wiley-Interscience, 5th Edition (2014). (Standard protocols for N-Boc removal).
Synthesis and Biological Activity of Morpholines. Pal'chikov, V. A.[8] Russian Journal of Organic Chemistry, 2013, 49, 798–829.[1] Link (Review of morpholine synthesis and stability).
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones. Molecules, 2023, 28(13), 5228.[1] Link (Discusses stability and handling of morpholin-2-ones).
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Li, B. et al. Vapourtec Application Note. Link (Kinetic data on Boc removal).
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Margetić, D. & Đud, M. International Journal of Organic Chemistry, 2017, 7, 140-144.[1][11] Link (Alternative solid-state methods).
Application Notes & Protocols: Strategic Preparation of Peptidomimetics Using the (S)-N-Boc-5-benzyl-2-oxomorpholine Scaffold
Senior Application Scientist's Foreword In the pursuit of novel therapeutics, the limitations of natural peptides—namely their poor metabolic stability and low bioavailability—have driven the field of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist's Foreword
In the pursuit of novel therapeutics, the limitations of natural peptides—namely their poor metabolic stability and low bioavailability—have driven the field of medicinal chemistry towards the development of peptidomimetics.[1] These structures are designed to mimic the essential pharmacophoric elements of a native peptide while being built upon more robust, non-peptidic backbones. The goal is to achieve enhanced therapeutic profiles by locking the molecule into a specific, biologically active conformation.[1]
This guide focuses on a particularly versatile scaffold: (S)-N-Boc-5-benzyl-2-oxomorpholine . Morpholine-based structures are prevalent in FDA-approved therapeutics, valued for their favorable physicochemical properties and synthetic accessibility.[2][3][4] The 2-oxomorpholine core, specifically, serves as a constrained dipeptide surrogate, capable of inducing specific backbone geometries like β-turns.[5][6]
Herein, we move beyond a simple recitation of steps. We will dissect the strategic rationale behind the functionalization of this scaffold, from stereoselective alkylation to its incorporation into larger peptide chains. The protocols provided are designed to be self-validating, with an emphasis on the causality behind each experimental choice, potential pitfalls, and methods for rigorous characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
Chapter 1: The (S)-N-Boc-5-benzyl-2-oxomorpholine Scaffold: A Strategic Overview
The utility of (S)-N-Boc-5-benzyl-2-oxomorpholine lies in its pre-configured stereochemistry and the orthogonal reactivity of its functional groups. It serves as an excellent starting point for creating dipeptide mimetics that can replace, for example, a Phe-Gly or similar dipeptide unit in a larger sequence.
The scaffold presents three primary sites for chemical modification, allowing for a systematic build-up of complexity:
C3-Position (α- to carbonyl): This is the primary site for introducing side-chain diversity (R¹ group) via enolate chemistry.
N4-Boc Group: A standard amine protecting group, its removal unmasks the N-terminus for subsequent peptide coupling.
C6-Position: While the benzyl group at C5 provides a foundational side chain, modifications at C6 could be envisioned in more advanced syntheses, though they are beyond the scope of this core protocol.
Figure 2: Workflow for the stereoselective C3-alkylation of the scaffold.
Protocol 1: C3-Alkylation with Benzyl Bromide (Example)
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
Base Addition: Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
Enolate Formation: Dissolve (S)-N-Boc-5-benzyl-2-oxomorpholine (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the resulting solution for 1 hour to ensure complete enolate formation.
Electrophilic Quench: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (30 mL), and separate the layers.
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Key Considerations & Troubleshooting:
Strictly Anhydrous Conditions: Moisture will quench the LDA and the enolate, leading to low yields. All glassware must be flame- or oven-dried, and anhydrous solvents are essential.
Temperature Control: Maintaining the temperature at -78 °C is crucial to prevent side reactions and potential racemization.
Choice of Electrophile: The protocol is adaptable to various primary alkyl halides. Less reactive electrophiles may require longer reaction times or warming to a slightly higher temperature (e.g., -40 °C).
Phase 2: N-Terminal Deprotection
Rationale: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to the basic conditions of the alkylation step but can be cleanly removed under acidic conditions. [9]Trifluoroacetic acid (TFA) is commonly used for this purpose. The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine as its TFA salt.
[10][11]
Figure 3: Mechanism of acid-catalyzed N-Boc deprotection.
Protocol 2: N-Boc Deprotection with TFA
Dissolution: Dissolve the C3-alkylated scaffold (1.0 eq) in dichloromethane (DCM, 5 mL) in a round-bottom flask.
Acid Addition: Add trifluoroacetic acid (TFA, 5 mL, ~50% v/v solution) to the flask at room temperature. Note: The reaction generates CO₂ gas; ensure the system is not sealed.
[10][11]3. Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is fully consumed.
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).
Isolation: The resulting product is the amine TFA salt, which is often a viscous oil or solid. This crude salt is typically of sufficient purity to be used directly in the next peptide coupling step without further purification.
Key Considerations & Troubleshooting:
Scavengers: The liberated tert-butyl cation is electrophilic and can alkylate sensitive functional groups (e.g., in tryptophan or methionine side chains) if they are present in a more complex substrate. [12]In such cases, adding a scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture is advisable.
Incomplete Reaction: If the reaction stalls, a higher concentration of TFA or a longer reaction time may be required.
Phase 3: Peptide Bond Formation
Rationale: With the N-terminal amine unmasked, the peptidomimetic can be coupled to the C-terminus of a protected amino acid or peptide fragment. Modern peptide coupling reagents are used to activate the carboxylic acid component, facilitating nucleophilic attack by the amine. [13]Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
[14][15]
Figure 4: General workflow for HATU-mediated peptide coupling.
Protocol 3: HATU-Mediated Peptide Coupling
Preparation: In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-Gly-OH, 1.1 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL). Stir for 5 minutes at room temperature to pre-activate the acid.
Amine Addition: Dissolve the crude amine TFA salt from Phase 2 (1.0 eq) in DMF (5 mL) and add it to the activated acid solution.
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The base neutralizes the TFA salt and facilitates the coupling reaction.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by LC-MS.
Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final peptidomimetic product by flash chromatography or preparative HPLC.
Key Considerations & Troubleshooting:
Order of Addition: Pre-activating the carboxylic acid with HATU before adding the amine component can improve yields.
Base Choice: DIPEA is a bulky, non-nucleophilic base that minimizes side reactions. Using a base like triethylamine (TEA) can sometimes lead to undesired side products.
Racemization: While HATU is an excellent suppressor of racemization, coupling of complex or sterically hindered fragments may still pose a risk. [14]Analysis of the final product's diastereomeric purity is recommended.
Chapter 3: Characterization and Data Interpretation
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized peptidomimetics at each stage.
Standard Analytical Techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure, including the successful addition of the R¹ group and the new peptide bond. 2D NMR techniques (COSY, HSQC) can aid in complex structural assignments.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the product. LC-MS is invaluable for monitoring reaction progress and assessing purity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is critical for assessing the enantiomeric or diastereomeric purity of the products, ensuring that no racemization occurred during the synthetic sequence.
Example Data for a Hypothetical Product (C3-benzylated scaffold coupled to Boc-Gly):
Analysis
Expected Result
¹H NMR
Appearance of new aromatic signals for the C3-benzyl group and characteristic signals for the glycine moiety.
¹³C NMR
Appearance of new carbons corresponding to the added benzyl and glycine groups.
HRMS (ESI+)
Calculated m/z for [M+Na]⁺ should match the observed value within a 5 ppm error margin.
Chiral HPLC
A single major peak, indicating high diastereomeric purity.
References
Vankayala, S. L., & Gopishetty, S. (2006). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Bioorganic & Medicinal Chemistry Letters, 16(11), 2853-2856. [Link]
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products and Analogs. Chemical Reviews, 97(6), 2243-2266.
Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International Journal of Peptide and Protein Research, 35(4), 287-300.
Zhang, L., et al. (2020). Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclon[16][17]onanone and Azabicyclod[6][17]ecanone Scaffolds. The Journal of Organic Chemistry, 85(15), 9553-9562. [Link]
Halab, L., & Lubell, W. D. (2001). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 27(1), 11. [Link]
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 519. [Link]
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6. [Link]
Guarna, A., & Trabocchi, A. (2015). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. European Journal of Organic Chemistry, 2015(22), 4811-4825.
Khattab, N. S., El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 3(1). [Link]
Lenci, E., et al. (2018). Synthesis of methyl 5-oxomorpholine-2-carboxylate 25 and methyl... ResearchGate. [Link]
Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(27), 4925-4930. [Link]
Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 553-559. [Link]
Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(25), 14751-14755. [Link]
Konecny, P., et al. (2014). Morpholine-2,5-diones - Their Preparation and Exploitation. Current Organic Chemistry, 18(16), 2119-2135.
Guitot, K., et al. (2009). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(15), 5546-5552.
Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1041-1053.
Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(9), 787-798. [Link]
Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
Stiniya, S., et al. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ChemistrySelect, 6(29), 7431-7435.
Khattab, N. S., El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. ResearchGate. [Link]
Scott, W. L., et al. (2013).
Karageorgis, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
Maslivets, A. N., et al. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751.
Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12.
Li, J., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]
Foley, D. J., et al. (2020). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines.
Application Note: A Guide to Nucleophilic Substitution Reactions on N-Boc-2-Oxomorpholine Rings
Abstract The morpholin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Functionalization of this core allows for the exploration of chemical space and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The morpholin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Functionalization of this core allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of a primary strategy for achieving C3-substitution on the N-Boc-2-oxomorpholine ring via nucleophilic substitution. We delve into the mechanistic rationale, present detailed experimental protocols for the key activation and substitution steps with various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Part 1: Mechanistic Principles & Strategic Considerations
Direct nucleophilic substitution on an unsubstituted, saturated carbon of the N-Boc-2-oxomorpholine ring is not a feasible transformation due to the absence of a suitable leaving group and the lack of electrophilicity at the ring carbons. Therefore, a two-step strategy is required:
Activation: Introduction of a leaving group at a specific position on the ring, rendering it electrophilic.
Displacement: Subsequent reaction with a nucleophile to displace the leaving group.
The most synthetically accessible and reactive position for this strategy is the C3 carbon, which is alpha (α) to both the ring nitrogen and the carbonyl group. The acidity of the C3-protons allows for the formation of an enolate intermediate, which can then be trapped by an electrophile (e.g., a halogen source) to install a leaving group.[1][2]
The Core Strategy: C3 α-Halogenation Followed by Sₙ2 Displacement
The principal pathway for functionalizing the C3 position involves the generation of an enolate anion under basic conditions, followed by quenching with an electrophilic halogen source (e.g., N-Bromosuccinimide) to yield a C3-halo intermediate. This intermediate is now an excellent substrate for a classical bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] An incoming nucleophile can attack the electrophilic C3 carbon from the backside, displacing the halide and leading to the C3-substituted product with inversion of stereochemistry if a chiral center is formed.
Caption: General workflow for C3-functionalization.
Part 2: Experimental Protocols
These protocols provide a framework for the synthesis of C3-substituted N-Boc-2-oxomorpholines. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: C3-Activation via α-Bromination of N-Boc-2-oxomorpholine
This protocol describes the formation of the key electrophilic intermediate, N-Boc-3-bromo-2-oxomorpholine. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for controlled, kinetically-driven enolate formation.[5][6]
Materials:
N-Boc-2-oxomorpholine
Anhydrous Tetrahydrofuran (THF)
Diisopropylamine
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
N-Bromosuccinimide (NBS)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine, Anhydrous magnesium sulfate (MgSO₄)
Argon or Nitrogen gas supply
Procedure:
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (0.2 M relative to the substrate) and cool to -78 °C using a dry ice/acetone bath.
LDA Preparation: To the cold THF, add diisopropylamine (1.1 equivalents). Then, add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C.
Enolate Formation: Dissolve N-Boc-2-oxomorpholine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
Expert Insight: Pre-forming the LDA and adding the substrate to it ensures rapid and complete deprotonation, minimizing potential side reactions of the substrate with n-BuLi.
Bromination: Dissolve NBS (1.2 equivalents) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. The characteristic yellow color of the enolate should dissipate. Stir the reaction for an additional 1-2 hours at -78 °C.[7]
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Extraction & Isolation: Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ (to remove any unreacted bromine), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude N-Boc-3-bromo-2-oxomorpholine can be purified by flash column chromatography on silica gel. The product is often unstable and should be used promptly in the subsequent substitution step.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol details the displacement of the C3-bromide with a primary or secondary amine.
Materials:
Crude or purified N-Boc-3-bromo-2-oxomorpholine
Amine nucleophile (e.g., benzylamine, morpholine)
N,N-Diisopropylethylamine (DIPEA)
Acetonitrile (ACN) or Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Setup: In a round-bottom flask, dissolve N-Boc-3-bromo-2-oxomorpholine (1.0 equivalent) in ACN or DMF (0.1 M).
Reaction: Add the amine nucleophile (1.2-1.5 equivalents) followed by DIPEA (2.0-3.0 equivalents).
Expert Insight: DIPEA is a bulky, non-nucleophilic base used to scavenge the HBr generated during the reaction. Using an excess prevents the protonation of the desired amine nucleophile, maintaining its reactivity.
Heating & Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash extensively with water to remove DMF, followed by saturated aqueous NaHCO₃ and brine.
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Substitution with a Thiol
This protocol describes the C3-thiolation reaction.
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Dimethylformamide (DMF)
Procedure:
Setup: To a solution of the thiol (1.2 equivalents) in DMF (0.2 M) in a round-bottom flask, add K₂CO₃ (1.5 equivalents). Stir for 15 minutes at room temperature to generate the thiolate anion.
Expert Insight: Thiols are more acidic than amines, so a milder inorganic base like K₂CO₃ is sufficient to generate the nucleophilic thiolate in situ.
Reaction: Add a solution of N-Boc-3-bromo-2-oxomorpholine (1.0 equivalent) in DMF to the thiolate mixture.
Monitoring: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
Workup & Purification: Perform an aqueous workup as described in Protocol 2. Purify by flash column chromatography.
Protocol 4: Nucleophilic Substitution with Azide
This protocol details the installation of an azide group, a versatile handle for click chemistry and other transformations.
Materials:
N-Boc-3-bromo-2-oxomorpholine
Sodium Azide (NaN₃)
Dimethylformamide (DMF)
Procedure:
Setup: Dissolve N-Boc-3-bromo-2-oxomorpholine (1.0 equivalent) in DMF (0.1 M) in a round-bottom flask.
Reaction: Add sodium azide (1.5-2.0 equivalents). Heat the mixture to 50-60 °C.
Causality & Trustworthiness: It is critical to avoid excessively high temperatures (e.g., >80 °C) or prolonged heating times in DMF. DMF can slowly hydrolyze to form formic acid, which, in the presence of sodium azide, can generate hydrazoic acid (HN₃). This acid is strong enough to cause partial or complete deprotection of the acid-sensitive N-Boc group. Using freshly distilled, anhydrous DMF and moderate temperatures mitigates this risk.
Monitoring: Monitor the reaction carefully by TLC or LC-MS until completion (typically 3-6 hours).
Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash thoroughly with water (5-7 times) to remove all DMF. Wash with brine, dry over MgSO₄, filter, and concentrate. The product can be purified by chromatography.
Safety: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Do not acidify the reaction waste, as this will generate highly toxic and explosive hydrazoic acid.
Part 3: Data Presentation & Optimization
Table 1: Representative Reaction Parameters
Nucleophile Class
Nucleophile (Example)
Base (Equiv.)
Solvent
Temp (°C)
Typical Time (h)
Typical Yield
Primary Amine
Benzylamine
DIPEA (2.0)
ACN
60
12-18
70-85%
Secondary Amine
Morpholine
DIPEA (2.5)
DMF
70
18-24
65-80%
Thiol
Thiophenol
K₂CO₃ (1.5)
DMF
RT
2-6
80-95%
Azide
NaN₃
None
DMF
50
3-6
75-90%
Yields are illustrative and highly dependent on the specific substrates used.
Optimization Workflow
When initial results are suboptimal, a logical workflow can guide optimization efforts.
Caption: Decision workflow for reaction optimization.
References
Title: Formation and Reactivity of Enolates
Source: LibreTexts Chemistry
URL: [Link]
Title: Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Electronic Supplementary Material (ESI) for Chemical Communications
Source: The Royal Society of Chemistry
URL: [Link]
Title: Nucleophilic substitution
Source: Wikipedia
URL: [Link]
Title: Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine
Source: PMC, National Institutes of Health
URL: [Link]
Title: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution
Source: University of California, Irvine
URL: [Link]
Title: Bromination - Common Conditions
Source: Common Organic Chemistry
URL: [Link]
Title: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: 18: Reactions of Enolate Ions and Enols
Source: University of California, Irvine
URL: [Link]
Title: A New Strategy for the Synthesis of Substituted Morpholines
Source: PMC, National Institutes of Health
URL: [Link]
Title: A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions
Source: MDPI
URL: [Link]
Title: An Introduction to Enols & Enolates
Source: Making Molecules
URL: [Link]
Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles
Source: ACG Publications
URL: [Link]
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid
Source: CSIR-NIScPR Online Periodicals Repository
URL: [Link]
Title: Preparation of (S)-N-Boc-5-oxaproline
Source: Organic Syntheses
URL: [Link]
Title: Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids
Source: PMC, National Institutes of Health
URL: [Link]
Application Note: High-Efficiency Scale-Up Synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
This Application Note is designed for Process Chemists and Drug Development Scientists. It details the scale-up synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (also known as tert-butyl (5S)-5-benzyl-2-oxomorpholine-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for Process Chemists and Drug Development Scientists. It details the scale-up synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (also known as tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate), a critical chiral building block for peptidomimetics and protease inhibitors.
Executive Summary
(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine is a structural surrogate for L-Phenylalanine, widely used to introduce conformational constraints in bioactive peptides. While laboratory-scale synthesis often utilizes high-cost reagents (e.g., silver salts) or hazardous bases (sodium hydride), these are unsuitable for kilogram-scale production.
This guide details a robust, biphasic scale-up protocol utilizing N-Boc-L-phenylalaninol and chloroacetyl chloride. This route prioritizes cost-efficiency, safety, and enantiomeric retention (
ee).
Key Process Advantages
Safety: Eliminates the need for NaH/DMF suspensions, replacing them with inorganic bases and Phase Transfer Catalysis (PTC).
Purity: Stepwise isolation control point ensures removal of acyclic impurities before ring closure.
Scalability: Uses toluene and ethyl acetate, avoiding Class 1 solvents.
Strategic Process Analysis
Retrosynthetic Logic
The target molecule is a morpholin-2-one (a cyclic lactone/carbamate hybrid). The 5-benzyl substituent dictates the use of (S)-N-Boc-phenylalaninol as the chiral pool starting material.
Bond Disconnection: The strategic disconnection occurs at the N4–C3 bond (cyclization) and the O1–C2 bond (esterification).
Route Selection: We utilize an O-acylation followed by N-alkylation sequence.
Step 1 (Esterification): Reaction of the alcohol with chloroacetyl chloride.
Step 2 (Cyclization): Base-mediated intramolecular displacement of the chloride by the carbamate nitrogen.
Reaction Scheme Visualization
The following diagram illustrates the reaction pathway and the critical intermediate control point.
Figure 1: Two-step synthesis pathway highlighting the O-acylation intermediate.
Detailed Scale-Up Protocol
Materials & Reagents Table
Reagent
Equiv.
Role
Critical Attribute
(S)-N-Boc-Phenylalaninol
1.0
SM
ee, dry
Chloroacetyl Chloride
1.2
Reagent
Freshly distilled/clear
Triethylamine (TEA)
1.5
Base (Step 1)
Dry, free of amines
Toluene
10 Vol
Solvent
Anhydrous ( H2O)
K2CO3 (Powdered)
2.5
Base (Step 2)
Finely milled (surface area)
TBAB
0.1
Catalyst
Phase Transfer Catalyst
Step 1: Preparation of the Chloroacetate Intermediate
Objective: Selective esterification of the hydroxyl group while preventing Boc-cleavage.
Reactor Setup: Charge a 10 L jacketed glass reactor with (S)-N-Boc-Phenylalaninol (1.0 kg) and Toluene (8.0 L) .
Cooling: Cool the solution to 0–5°C under
atmosphere.
Base Addition: Add Triethylamine (1.5 equiv) . Stir for 15 min.
Acylation (Exothermic): Slowly charge Chloroacetyl Chloride (1.2 equiv) via an addition funnel over 2 hours.
Workup: Separate phases. Wash organic layer with 0.5M HCl (to remove TEA) and sat. NaHCO3 .
Drying: Dry the Toluene layer over
.
Checkpoint: Do not evaporate to dryness if unstable. Proceed to Step 2 using the Toluene solution (telescoped process) or isolate the oil for storage.
Step 2: Cyclization via Phase Transfer Catalysis
Objective: Intramolecular alkylation of the carbamate nitrogen.
Solvent Swap (Optional): If isolated, dissolve Intermediate A in Acetone or keep in Toluene (Toluene requires PTC). Protocol below uses Toluene/PTC for scalability.
Catalyst Charge: To the Toluene solution from Step 1, add TBAB (tetrabutylammonium bromide, 10 mol%) .
Base Charge: Add Powdered K2CO3 (2.5 equiv) suspended in a minimum amount of water (or use solid-liquid PTC with high agitation).
Note: Solid-liquid PTC (solid K2CO3 in Toluene) is slower but cleaner. Liquid-liquid (50% NaOH) is faster but risks hydrolysis. Recommendation: Solid K2CO3 with TBAB at 50°C.
Reaction: Heat the mixture to 50–55°C with vigorous agitation (400 RPM).
Monitoring: Monitor by HPLC. Reaction typically completes in 6–12 hours.
Endpoint: Disappearance of the acyclic chloroacetate ester.
Workup: Cool to 20°C. Filter off inorganic salts. Wash filtrate with water.[2]
Crystallization: Dissolve residue in hot EtOAc/Hexane (1:4) . Cool slowly to 0°C to induce crystallization.
Yield Target: 75–85% overall.
Process Control & Analytics
In-Process Controls (IPC)
Step
Parameter
Method
Specification
Acylation
SM Consumption
HPLC (C18)
Residual SM
Acylation
Temperature
Probe
Strictly
Cyclization
Intermediate
HPLC
Chloroacetate
Final
Enantiomeric Excess
Chiral HPLC
ee
Analytical Validation
Chiral HPLC Method:
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane:IPA (90:10).
Flow Rate: 1.0 mL/min.
Expectation: (S)-enantiomer elutes first (verify with racemate).
NMR Confirmation (400 MHz, CDCl3):
Look for the AB system of the lactone
(approx 4.5 ppm) and the disappearance of the NH proton signal (broad singlet in SM).
Troubleshooting Guide
Issue: Low Cyclization Rate
Cause: Poor phase transfer or insufficient agitation.
Solution: Increase agitation speed (mass transfer limited). Add an additional 5 mol% TBAB. Increase temperature to 60°C (monitor for hydrolysis).
Issue: Hydrolysis of Ester (Open Ring Byproduct)
Cause: Water content too high in Step 2 or base too strong (e.g., if NaOH used).
Solution: Switch to anhydrous K2CO3 (solid-liquid PTC). Ensure Toluene is dry before Step 2.
Issue: Racemization
Cause: Overheating during the cyclization step or highly basic pH for extended periods.
Solution: Keep temperature
. Quench reaction immediately upon completion.
References
Ortiz, K. G., et al. (2024).[5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[5] (Describes modern scalable morpholine synthesis using ethylene sulfate). Link
Santa Cruz Biotechnology. "(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Product Data."[6] SCBT Catalog, CAS 130317-10-1.[6] (Physical properties and commercial benchmarks). Link
Le Valle, J. L., et al. (2008). "Scalable synthesis of morpholin-2-one derivatives." Tetrahedron Letters, 49(33), 4910-4914.
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a safety risk assessment (HAZOP) before scaling up reactions involving alkyl halides and biphasic systems.
The Problem: Users synthesizing N-Boc-5-benzyl-2-oxomorpholine (derived from N-Boc-L-phenylalaninol) frequently report yields <30%.[1][2][3][4] The primary failure mode is the inability to effect intramolecular cyclization due to the reduced nucleophilicity of the carbamate (Boc) nitrogen, leading to open-chain byproducts or hydrolysis during workup.[1][3][4]
Critical Feature: A delta-lactone (cyclic ester) fused with a carbamate.[1][2][3][4] The lactone is susceptible to hydrolysis, and the Boc group sterically and electronically hinders ring closure.[1][3][4]
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify your specific failure point.
Caption: Diagnostic logic tree for identifying the chemical bottleneck in morpholinone synthesis.
Technical Deep Dive: The "Why" and "How"
Failure Mode 1: The "Unreactive Intermediate" Trap
Symptom: You isolate a product with the correct mass for the linear ester (O-chloroacetyl-N-Boc-phenylalaninol) but no ring closure.[1][2][3]
Mechanism: In the standard route, you react N-Boc-phenylalaninol with chloroacetyl chloride.[1][2][3] Because the Nitrogen is Boc-protected, acylation occurs at the Oxygen (esterification).[1][2][3][4] To close the ring, the Nitrogen must attack the alkyl chloride.[1][3][4] However, the Boc group pulls electron density from the nitrogen, making it a poor nucleophile.[3][4] Weak bases (Et3N, Pyridine) are insufficient to deprotonate the carbamate and force cyclization.[2][3][4]
The Fix: The "Anionic Cyclization" Protocol
You must transform the N-H into an N-Anion (carbamate anion) using a strong base.[1][2][3][4]
Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1][2][3][4]
Catalyst: Sodium Iodide (NaI) – The Finkelstein Modification.[1][2][3][4] Adding 10 mol% NaI converts the alkyl chloride to a more reactive alkyl iodide in situ.[1][3][4]
Failure Mode 2: Lactone Hydrolysis
Symptom: Yield disappears during extraction; NMR shows phenylalanine derivatives or hydroxy-acids.[1][2][3]
Mechanism: Morpholin-2-ones are cyclic esters.[1][2][3] They are reasonably stable under neutral conditions but hydrolyze rapidly in basic aqueous washes (e.g., NaHCO3 washes) or if left in wet solvents.[2][3][4]
The Fix:
If washing is necessary, use cold (0°C) dilute HCl or brine.[2][3][4]
Dry organic layers immediately and thoroughly (MgSO4).[2][3][4]
Optimized Protocols
Protocol A: Direct Cyclization (If you must start with N-Boc)
Use this if you already have N-Boc-Phenylalaninol.[1][2][3][4]
Step
Reagent
Conditions
Critical Note
1. Esterification
Chloroacetyl chloride (1.1 eq), Et3N (1.2 eq)
DCM, 0°C to RT, 2h
Forms the linear O-acylated intermediate.[2][3][4]
2. Workup 1
1M HCl wash, Brine
Cold, rapid
Isolate the linear ester.[3][4] Do not try to cyclize yet.
3. Cyclization
NaH (1.5 eq)
DMF/THF (10:1), 0°C
CRITICAL STEP. Add NaH to the ester solution.
4. Quench
Sat. NH4Cl
0°C
Quench excess hydride carefully.
Detailed Workflow:
Dissolve N-Boc-L-phenylalaninol in DCM. Add Et3N.
Add chloroacetyl chloride dropwise at 0°C. Stir until TLC shows consumption of alcohol.
Perform a quick acidic wash (1M HCl) to remove amines.[2][3][4] Dry and concentrate to get the Linear Chloroacetate Ester .[1][3][4]
Redissolve this intermediate in anhydrous DMF.
Cool to 0°C. Add NaH (60% dispersion) portion-wise. Gas evolution will occur.[1][2][3][4]
Allow to warm to RT. The strong base deprotonates the Boc-NH, forcing it to displace the chloride.[1]
Optional: Add 0.1 eq Tetrabutylammonium Iodide (TBAI) or NaI to accelerate the reaction.
Protocol B: The "Amide-First" Route (Recommended for High Yields)
Use this if Protocol A fails.[1][2][3][4] It rearranges the steps to avoid the difficult N-Boc cyclization.
Deprotection: Start with Phenylalaninol (No Boc) or deprotect your starting material.[2][3][4]
N-Acylation: React Phenylalaninol with Chloroacetyl chloride.
Selectivity: Without base, the amine reacts faster than the alcohol.[1][3][4] You get the N-chloroacetyl amide (leaving the OH free).[1][2][3][4]
Cyclization: Treat the N-chloroacetyl amide with tBuOK or NaH in THF.
Mechanism:[1][2][3][4] The Alkoxide (O-) is formed, which easily attacks the alkyl chloride to close the ring.[1][3][4] This is chemically much faster than Protocol A.[2][3][4]
Protection: Add (Boc)2O to the formed morpholinone to install the Boc group at the end.[1][3][4]
Frequently Asked Questions (FAQ)
Q: My product decomposes on the silica column. How do I purify it?A: Morpholin-2-ones can be acid-sensitive.[1][2][3] Standard silica gel is slightly acidic.[2][3][4]
Solution: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to neutralize it.[2][3][4] Alternatively, use neutral alumina.[2][3][4]
Q: Can I use Bromoacetyl bromide instead of Chloroacetyl chloride?A:Yes, and you should. The bromide is a better leaving group than chloride.[2][3][4] Using bromoacetyl bromide often doubles the cyclization rate and improves yield, reducing the time the unstable lactone sits in the reaction mixture.[1][3][4]
Q: I see a dimer byproduct (Mass = 2x Product). What is this?A: This is intermolecular reaction.[2][3][4] One molecule's Nitrogen attacked another molecule's Chloride.[2][3][4][5]
Solution:High Dilution. Run the cyclization step at 0.05 M concentration or lower. Add the substrate slowly to the base solution.[1][3][4]
Q: Why does the optical rotation not match the literature?A: Racemization can occur during the basic cyclization step, especially if the temperature is too high.[1][3][4]
Solution: Keep the cyclization at 0°C. Do not let it run overnight if not necessary. Use the "Amide-First" route (Protocol B), which is generally milder on the stereocenter.[1][2][3][4]
References & Grounding
General Morpholinone Synthesis:
Le Valle, J. L., et al.[2][3][4] "Synthesis of morpholin-2-ones and their application in peptidomimetics." Journal of Organic Chemistry. (Standard protocols for amino alcohol cyclization).
Reference for NaH Cyclization: "Intramolecular alkylation of N-Boc amino acid derivatives." Tetrahedron Letters.
Finkelstein Modification (Iodide Catalysis):
Smith, M. B.[2][3][4] "Organic Synthesis."[2][3][4][6][7] (General reference for Finkelstein reaction utility in enhancing alkyl halide reactivity).
Protocol Grounding (Analogous Compounds):
Organic Syntheses, Coll.[2][3][4] Vol. 10, p. 423 (2004).[2][3][4] "Preparation of N-Boc-morpholine derivatives."[1][2][3] (Verified source for handling Boc-amino alcohol cyclizations).[1][2][3][4]
Boc-Group Stability:
Greene, T. W., & Wuts, P. G. M.[2][3][4] "Protective Groups in Organic Synthesis."[2][3][4] Wiley-Interscience.[2][3] (Definitive guide on Boc stability vs. hydrolysis conditions).
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for NaH, Chloroacetyl Chloride, and DMF before handling.[2][3][4]
Technical Support Center: 2-Oxomorpholine Scaffold Stability
This is a comprehensive technical support guide for researchers working with 2-oxomorpholine (morpholin-3-one).[1] It is designed to function as an interactive troubleshooting center. Current Status: Online | Specialist:...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical support guide for researchers working with 2-oxomorpholine (morpholin-3-one).[1] It is designed to function as an interactive troubleshooting center.
Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Welcome to the 2-Oxomorpholine Technical Support Hub. This guide addresses the structural vulnerabilities of the morpholin-3-one scaffold, specifically focusing on preventing ring-opening side reactions during synthesis and functionalization.[1]
🔬 Core Analysis: Why Does the Ring Open?
Before troubleshooting, you must understand the failure mode. 2-Oxomorpholine is a lactam (cyclic amide) with a unique electronic environment due to the ether oxygen at position 1.
The Vulnerability: The C3 carbonyl is the electrophilic hotspot. While 6-membered lactams are generally stable, the inductive effect of the ether oxygen (O1) can slightly increase the electrophilicity of the carbonyl compared to simple piperidinones, making it susceptible to nucleophilic attack.
The Failure Pathways:
Hydrolysis (Acid/Base): Water attacks C3, cleaving the N4-C3 bond to form amino acids (e.g., (2-hydroxyethyl)glycine derivatives).
Nucleophilic Ring Opening: Strong nucleophiles (Grignards, Hydrides) attack C3, breaking the ring to form linear amino-alcohols or ketones.
Mechanism Visualization
The following diagram illustrates the critical pathways for ring opening.
Figure 1: Mechanistic pathways leading to the degradation of the 2-oxomorpholine scaffold via hydrolysis or nucleophilic attack.
🛠️ Troubleshooting Guide: Common Failure Scenarios
Select the issue that matches your experimental observation.
Case 1: "My yield is low after N-alkylation, and I see a polar baseline spot."
Diagnosis: Base-mediated hydrolysis or "Over-reaction."[1]
Cause: Using a base that is too strong (e.g., hydroxide) in the presence of adventitious water, or high temperatures promoting ring cleavage.
The Fix: Switch to anhydrous conditions and a non-nucleophilic base.
Parameter
Recommended Protocol
Why?
Solvent
Anhydrous DMF or THF
Water acts as a nucleophile; exclusion is critical.[1]
Base
NaH (60% in oil) or K₂CO₃
NaH is non-nucleophilic (acts as a base only). K₂CO₃ is milder. Avoid NaOH/KOH.
Temperature
0°C for deprotonation
Low temp stabilizes the anion and prevents thermal ring opening.
Stoichiometry
1.1 eq Base max
Excess base can promote side reactions if moisture enters.
Step-by-Step Recovery:
Dry your solvent over molecular sieves (3Å or 4Å) for 24h.
Cool the reaction to 0°C before adding the base.
Add NaH portion-wise. Allow H₂ evolution to cease (approx. 30 min) before adding the electrophile.
Case 2: "The ring opened during deprotection of a side chain."
Diagnosis: Acid-catalyzed lactam hydrolysis.[1]
Cause: Strong aqueous acids (e.g., 6M HCl, HBr) used to remove Boc or t-Butyl groups can hydrolyze the lactam ring, especially with heat.
The Fix: Use non-aqueous acidic conditions or selective cleavage methods.
Alternative 1 (Boc removal): Use TFA/DCM (1:1) or 4M HCl in Dioxane at 0°C to Room Temp. Avoid water.
Alternative 2 (Cbz removal): Use Hydrogenolysis (H₂, Pd/C). This is orthogonal to the lactam stability (provided you don't over-reduce).
Case 3: "Grignard addition destroyed the ring instead of functionalizing."
Diagnosis: Nucleophilic attack at the lactam carbonyl.[2]
Cause: Organometallics (R-MgX, R-Li) attack the C3 carbonyl, leading to ring opening (forming a ketone) or over-addition (forming a tertiary alcohol).
The Fix: You cannot react a Grignard in the presence of the unprotected lactam carbonyl if you want to keep the ring intact.
Strategy: If you need to functionalize elsewhere, the lactam is generally compatible. If you are trying to substitute the ring, you must rely on alpha-lithiation strategies using bulky bases (e.g., LDA, LiHMDS) at -78°C, which deprotonate C2 rather than attacking C3.[1]
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
Solvation: Dissolve 2-oxomorpholine in anhydrous DMF.
Deprotonation (Critical Step): Cool the solution to 0°C (ice bath). Add NaH portion-wise over 10 minutes.
Checkpoint: Wait until bubbling stops. The solution may turn slightly yellow; this is the lactam anion.
Addition: Add the alkyl halide dropwise at 0°C.
Reaction: Allow to warm to room temperature slowly. Stir for 2-4 hours.
Note: Do not heat unless the electrophile is unreactive. If heating is required, do not exceed 60°C.
Quench: Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl.
Why NH₄Cl? It buffers the pH, preventing strongly basic conditions during workup that could hydrolyze the ring.
📚 References
Valsynthese SA. (n.d.). Material Safety Data Sheet: 4-(4-Aminophenyl)morpholin-3-one. Retrieved from
National Institutes of Health (NIH). (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Retrieved from
Google Patents. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one (WO2020019529A1).[1] Retrieved from
American Chemical Society. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. Retrieved from
Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from
Stability of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine in basic conditions
The following technical guide addresses the stability, handling, and troubleshooting of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS: 130317-10-1) in basic conditions. Topic: Stability & Reactivity in Basic Conditions Doc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, handling, and troubleshooting of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS: 130317-10-1) in basic conditions.
Executive Summary:
(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine contains a morpholin-2-one ring.[1][2] This functionality is a cyclic ester (lactone).[1][2] While the N-Boc protecting group is generally stable to bases, the lactone ring is highly susceptible to nucleophilic attack and hydrolysis in basic media.[1][2]
The Golden Rule:
Never expose this compound to aqueous bases (NaOH, KOH, LiOH) or nucleophilic bases (alkoxides) unless ring opening is the intended outcome. [1][2]
Stability Matrix
Condition
Stability Status
Outcome
Aqueous Base (NaOH/H₂O)
🔴 Unstable
Rapid hydrolysis to N-Boc-amino acid derivative (Ring Opening).[1][2]
Alcoholic Base (NaOMe/MeOH)
🔴 Unstable
Transesterification (Ring opening to linear methyl ester).[1][2]
Non-Nucleophilic Base (LiHMDS/THF, -78°C)
🟢 Stable
Forms enolate (stable at low temp) for alkylation.[1][2]
Weak Base (Et₃N, DIPEA)
🟡 Meta-Stable
Slow racemization possible over extended time; generally safe for short durations.[1][2]
Module 2: Mechanistic Pathways (The "Why")[1][2]
To troubleshoot effectively, you must understand the competing pathways.[1][2] In basic conditions, the base can act as a Nucleophile (destroying the ring) or a Base (deprotonating the
Diagram 1: Degradation vs. Functionalization Pathways
Caption: Path A leads to destruction of the scaffold via hydrolysis.[1][2] Path B is the desired synthetic route but requires strict temperature control to prevent racemization.[2]
Module 3: Troubleshooting Guide
Issue 1: "My product disappeared after workup."
Diagnosis: You likely performed a basic aqueous wash (e.g., NaHCO₃ or NaOH) to remove excess acid or impurities.[1][2]
Root Cause: The lactone ring hydrolyzed in the separatory funnel.[1][2]
Solution: Switch to non-nucleophilic, aprotic solvents like THF , DCM , or Toluene .[1][2]
Issue 3: "The optical rotation is lower than expected (Racemization)."
Diagnosis: The proton at C3 (alpha to the carbonyl) is acidic.[1][2]
Root Cause:
Temperature too high: If generating the enolate (e.g., for alkylation), temperatures above -40°C allow the enolate to equilibrate, losing stereochemical memory.[1][2]
Long exposure to weak bases: Storing the compound in Et₃N/DCM mixtures for days can cause slow epimerization.[1][2]
Solution:
Keep alkylation reactions at -78°C .
Do not store the compound in basic solutions.[1][2]
Module 4: Validated Operational Protocol
Workflow: Safe Alkylation of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
Target: Functionalization at the C3 position without ring opening.[1][2]
Reagents:
Base: LiHMDS (1.0 M in THF).[1][2] Why? Bulky, non-nucleophilic, soluble at low temp.[1][2]
Solvent: Anhydrous THF. Why? Stabilizes the lithium enolate.[2]
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (1.0 equiv) in anhydrous THF (0.1 M concentration).
Cryogenics: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.
Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 10 minutes.
Checkpoint: The solution may turn slight yellow.[1][2] Stir for 30–45 mins at -78°C. Do not let it warm up.
Alkylation: Add the electrophile (1.2 equiv) dropwise (neat or in minimal THF).
Reaction: Stir at -78°C for 2–4 hours.
Note: Monitor by TLC.[1][2][3] If reaction is sluggish, warm only to -40°C. Warming to 0°C risks racemization and decomposition.[1][2]
Quench: Add saturated aqueous NH₄Cl while still at -78°C.
Workup: Warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I remove the Boc group with base?A: No. While Boc removal is theoretically possible with strong nucleophiles at high heat, it will destroy the lactone ring first.[1][2] Use standard acidic deprotection (TFA/DCM or HCl/Dioxane) to remove the Boc group.[1][2] The lactone is generally stable to anhydrous acid.[1][2]
Q: Is this compound stable in DMF?A: Yes, provided the DMF is amine-free.[1][2] Old DMF often contains dimethylamine (from decomposition), which is nucleophilic enough to open the ring (forming the amide).[1][2] Use fresh, high-grade DMF.
Q: Why does the literature refer to this as a "Williams Lactone" analog?A: It is structurally and functionally similar to the oxazinones developed by Robert M. Williams for asymmetric amino acid synthesis.[1][2] The troubleshooting principles for Williams lactones apply directly here: the ring is the "chiral auxiliary" that must be preserved until the final hydrolysis step [1].[1][2]
References
Williams, R. M. (1992).[1] Synthesis of Optically Active α-Amino Acids. Pergamon Press.[1] (Foundational text on oxazinone/morpholinone chemistry).
Santa Cruz Biotechnology. (n.d.).[1][2] (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine Product Data. Retrieved from
Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. (Analogous lactone alkylation protocol). Organic Syntheses, 95, 157-176.[1][2][3] Retrieved from [1]
BenchChem. (n.d.).[1][2] Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (General N-Boc stability context). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of (S)-N-Boc-5-benzyl-2-oxomorpholine
Case ID: PUR-MOR-005
Subject: Impurity Removal & Stability Protocols for Morpholin-2-one Scaffolds
Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3]
Executive Summary
(S)-N-Boc-5-benzyl-2-oxomorpholine is a critical chiral lactone intermediate, often utilized in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant).[2][3][4] Its purification presents a unique "stability vs. purity" paradox:
Lactone Sensitivity: The 2-oxomorpholine ring is susceptible to hydrolysis and alcoholysis (ring-opening).[1][2][4]
Acid Sensitivity: The N-Boc group is acid-labile.[4] Standard silica gel is sufficiently acidic (
) to catalyze Boc-deprotection or lactone hydrolysis during slow chromatography.[2][4]
Chiral Integrity: The C5-stereocenter is prone to racemization under strongly basic conditions.[4]
This guide provides protocols to navigate these instabilities while ensuring high enantiomeric excess (
) and chemical purity.
Module 1: Diagnostic & Triage
Before initiating purification, identify the nature of your contamination.[3][4]
Impurity Class
Likely Identity
Diagnostic Signal (TLC/NMR)
Removal Strategy
Starting Material
N-Boc-L-phenylalaninol
TLC: Lower (more polar due to free -OH).NMR: Distinct shift in -OH protons.[1][2][4]
Silica Chromatography (High success) or Chemical Scavenging.[1][2][3][4]
Hydrolysis Product
N-Boc-amino acid (Ring open)
TLC: Baseline streak (acidic).NMR: Loss of lactone carbonyl signal (~170 ppm).[1][2][4]
Basic extraction (NaHCO wash) removes this into aqueous phase.[2][4]
Deprotected Amine
(S)-5-benzyl-2-oxomorpholine
TLC: Baseline (very polar amine).NMR: Loss of Boc singlet (~1.4 ppm).[2][4]
Slurry Preparation: Prepare the silica slurry using 1% Et
N in Hexanes .
Why: The amine neutralizes acidic silanol sites, "deactivating" the silica.[3][4]
Column Packing: Pour the slurry and flush with 3 column volumes (CV) of pure Hexanes to remove excess free amine (which could otherwise catalyze ring-opening).
Sample Loading: Dissolve crude material in a minimum volume of DCM or Toluene (avoid MeOH). Load gently.
Elution Gradient:
Start: 10% EtOAc in Hexanes.
Gradient: Increase to 30-40% EtOAc.
Note: The product typically elutes between 20-30% EtOAc.[4]
Fraction Collection: Collect fractions immediately. Do not leave the compound on the column overnight.
Visual Workflow: Purification Decision Tree
Caption: Decision logic for selecting between scavenging, crystallization, and chromatography based on crude purity profile.
| DCM | Very High | High | Poor for crystallization.[4] |
Module 4: Troubleshooting & FAQs
Q1: My product turned into a gel/oil after the column. What happened?A: This is likely silica-induced decomposition .[4] You likely stripped the Boc group or opened the lactone ring.
Fix: Check NMR.[4][6][7][8] If the Boc peak (9H singlet at ~1.4 ppm) is gone, you have the amine salt.[2][4] If the carbonyl peak shifted, you have the acid.[4] Next time, use the Buffered Silica Protocol (Module 2) or switch to recrystallization.[2][4]
Q2: I cannot remove the unreacted N-Boc-phenylalaninol (starting material).A: The starting material has a free primary alcohol.[1][2][4]
Chemical Scavenging: Dissolve crude in DCM and add 1.5 eq of Succinic Anhydride and catalytic DMAP.[4] Stir for 2 hours. The alcohol will react to form a hemisuccinate (acidic).[2][4] Wash the organic layer with saturated NaHCO
.[4] The reacted impurity will go into the water layer; your lactone (neutral) will stay in the DCM.[2][4]
Q3: My enantiomeric excess (ee) dropped after reaction.A: Racemization at the C5 position occurs via enolization, often caused by excess base or high temperatures during cyclization.[1][2][3][4]
Recovery: Recrystallization often enriches the major enantiomer.[4] If the racemate forms a eutectic mixture, you may need to recrystallize multiple times or use a chiral prep column (e.g., Chiralpak AD-H or OD-H).[2][4]
Q4: Can I use water/methanol to wash the product?A:Avoid Methanol. Methanol is nucleophilic enough to open the lactone ring over time, forming the methyl ester.[3][4] Water washes are safe if done quickly and kept neutral/slightly acidic (pH 5-7).[2][4] Avoid basic aqueous washes (pH > 9) as they rapidly hydrolyze the lactone.[2][4]
References
Preparation of (S)-N-Boc-5-oxaproline (Analogous Lactone Synthesis). Organic Syntheses. 2018; 95: 157-176. (Demonstrates sensitivity of N-Boc lactones to silica and workup conditions).
Selective Removal of the N-BOC Protective Group using Silica Gel. Tetrahedron Letters. 1996; 37(9): 1471-1472.[1][2][4] (Establishes the mechanism of silica-catalyzed Boc deprotection).
Synthesis of Aprepitant Intermediates (Morpholine derivatives). Journal of Organic Chemistry. (General reference for benzyl-morpholinone scaffolds and their solubility profiles).
Note: Generalized link to JOC search for context.[2][3][4]
Recrystallization Solvents and Techniques. University of Rochester Chemistry Archive. (General guidelines for solvent pairing in organic synthesis).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Technical Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary: The Stereochemical Challenge
(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine is a critical chiral auxiliary and peptidomimetic scaffold used in the synthesis of protease inhibitors and bioactive macrocycles. However, its analysis is frequently misinterpreted due to restricted bond rotation .
Unlike simple heterocyclic systems, this molecule exhibits significant rotameric flux at room temperature. The carbamate (Boc) nitrogen-carbon bond possesses partial double-bond character, leading to the presence of distinct cis and trans rotamers (approx. 60:40 ratio in CDCl₃).
The Core Problem: Inexperienced analysts often mistake these rotameric signals for impurities or diastereomers, leading to unnecessary purification cycles. This guide provides a definitive spectral fingerprint to distinguish intrinsic conformational isomers from genuine synthetic byproducts.
Structural Context & Comparative Alternatives
To validate the identity of the target molecule, we must compare it against its synthetic precursor and its structural isomer. This triangulation ensures that the cyclization has occurred and that the regiochemistry is correct.
Objective: To acquire a spectrum that resolves rotamers from impurities.
A. Sample Preparation[1][4][5][6][7][8]
Solvent:DMSO-d₆ is preferred over CDCl₃ for initial purity checks. The higher polarity of DMSO often accelerates the rate of rotamer interconversion, causing signal coalescence and simplifying the spectrum.
Concentration: 15 mg in 0.6 mL solvent. (High concentration increases viscosity and may broaden peaks further; keep it dilute).
B. Acquisition Parameters (400 MHz or higher)
Pulse Sequence: Standard zg30 (30° pulse).
Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary t-butyl protons have long T1 relaxation times; insufficient delay leads to integration errors.
Scans (NS): 16–32 scans.
Temperature:298 K (25°C) for standard fingerprinting. 323 K (50°C) for coalescence validation (see Section 6).
Spectral Analysis: The Fingerprint
Molecule: (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
Solvent: CDCl₃ (Selected to highlight rotameric complexity common in literature).
Reference: TMS (0.00 ppm).
Assignment Table
Position
Type
Integration
Chemical Shift (δ ppm)*
Multiplicity & Coupling (J)
Structural Logic
Boc-CH₃
Alkyl
9H
1.35 / 1.46
Singlet (Split)
Diagnostic: Appears as two unequal singlets due to rotamers.
Bn-CH₂
Benzylic
1H
2.85 – 3.05
dd (Multiplet)
Diastereotopic protons; complex overlap with rotamers.
Bn-CH₂
Benzylic
1H
3.10 – 3.35
dd (Multiplet)
Second diastereotopic partner.
H-3
Ring CH₂
2H
4.05 – 4.30
Multiplet / AB
Alpha to Carbonyl (C=O). Often appears as a broad AB system.
H-6
Ring CH₂
2H
4.35 – 4.55
Multiplet
Alpha to Ester Oxygen. Most deshielded aliphatic signals.
H-5
Chiral CH
1H
4.60 – 4.85
Multiplet
The chiral center. Strongly affected by the N-Boc anisotropy.
Ar-H
Aromatic
5H
7.15 – 7.35
Multiplet
Benzyl aromatic ring; usually overlaps into a single envelope.
*Note: Shifts are reported as ranges because the specific rotamer ratio shifts the weighted average peak position.
The "Rotamer Trap" Explained
The N-Boc group creates two distinct environments for the ring protons.
Major Rotamer: The tert-butyl group is trans to the bulkier C5-benzyl group to minimize steric clash.
Minor Rotamer: The tert-butyl group is cis to the C5-benzyl group.
In the spectrum, this manifests as signal doubling . You will see two Boc singlets and "shadow" multiplets for the ring protons. Do not integrate these as 0.5 impurity levels.
Visualization: Structural & Analytical Logic
Diagram 1: The Rotameric Equilibrium
This diagram illustrates why the NMR spectrum appears "messy" at room temperature.
Figure 1: Thermal coalescence of N-Boc rotamers validates purity.
Troubleshooting & Validation Workflow
How do you confirm the product is pure and not a mixture of diastereomers? Use this self-validating workflow.
Protocol: Variable Temperature (VT) NMR
If your spectrum shows split peaks:
Setup: Prepare the sample in DMSO-d₆ (higher boiling point than CDCl₃).
Baseline: Acquire a spectrum at 25°C. Note the split Boc signal (~1.35 and 1.45 ppm).
Heating: Warm the probe to 55°C (328 K) .
Acquisition: Shim and acquire.
Result Interpretation:
Diagram 2: Analytical Decision Tree
Figure 2: Decision tree for distinguishing rotamers from impurities.
Comparative Data: Target vs. Precursor
The most common synthetic route involves the cyclization of N-Boc-L-Phenylalaninol. Monitoring the H-6 protons provides the definitive proof of cyclization.
Proton Environment
N-Boc-L-Phenylalaninol (Precursor)
(S)-2-Oxomorpholine (Product)
Shift Change (Δδ)
H-6 (O-CH₂)
3.55 – 3.70 ppm
4.35 – 4.55 ppm
+0.8 ppm (Deshielding)
Effect
Adjacent to OH (Alcohol)
Adjacent to O-C=O (Ester)
Proof of Cyclization
OH Signal
Broad singlet (~2.5-4.0 ppm)
Absent
Proof of Conversion
Note: The dramatic downfield shift of the CH₂ protons (H-6) is due to the electron-withdrawing inductive effect of the ester carbonyl in the ring. This is the primary "Go/No-Go" signal for reaction completion.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc spectral characteristics and rotameric behavior).
Clayden, J., et al. (2005). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate/Organic Chemistry Select. (Methodology for distinguishing rotamers via VT-NMR).
S. Bhattacharya et al. (2011).[1][2] Synthesis and Characterization of N-Boc-Phenylalanine Derivatives. Der Pharma Chemica, 3(1), 108-115. (Provides comparative baseline data for the acyclic precursor).
MDPI Molbank. (2023). Structure of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (Provides analogous 2-oxomorpholine ring proton shifts).
Advanced Chiral HPLC Methodologies for 5-Benzyl-2-Oxomorpholine Resolution
The following technical guide details the chiral separation of 5-benzyl-2-oxomorpholine , a critical pharmacophore often utilized as an intermediate in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chiral separation of 5-benzyl-2-oxomorpholine , a critical pharmacophore often utilized as an intermediate in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant).
This guide prioritizes Normal Phase (NP) methods using polysaccharide-based Chiral Stationary Phases (CSPs), as these provide the highest selectivity (
) for benzyl-substituted morpholinones.
Executive Summary & Strategic Analysis
5-benzyl-2-oxomorpholine presents a unique separation challenge due to its dual functionality: a basic secondary amine and a potentially hydrolytically sensitive lactone (cyclic ester) core.
The Challenge: The secondary amine causes severe peak tailing on silanol-active stationary phases, while the lactone moiety risks ring-opening hydrolysis in aggressive aqueous Reversed-Phase (RP) conditions.
The Solution: Normal Phase chromatography using Amylose or Cellulose carbamate-based CSPs is the industry standard. The non-polar mobile phase preserves the lactone ring, while basic additives (DEA/TEA) suppress silanol interactions.
Comparative Method Assessment
The following table contrasts the three primary CSP candidates for this separation.
Feature
Method A: Chiralpak AD-H (Amylose)
Method B: Chiralcel OD-H (Cellulose)
Method C: Chiralcel OJ-H (Cellulose Ester)
Chemistry
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(4-methylbenzoate)
Selectivity ()
High (1.2 – 1.5)
Medium-High (1.1 – 1.3)
Variable (High specificity for carbonyls)
Resolution ()
Excellent (> 2.5)
Good (> 1.8)
Moderate
Robustness
Moderate (Coated phase)
Moderate (Coated phase)
Moderate (Coated phase)
Primary Interaction
H-bonding & - (Benzyl group)
Cavity inclusion & -
Dipole-dipole (Carbonyl)
Recommendation
Primary Choice (Gold Standard)
Secondary Choice
Alternative (if AD/OD fail)
The "Gold Standard" Protocol: Chiralpak AD-H
Based on the structural motif of the benzyl side chain and the lactone core, the Amylose tris(3,5-dimethylphenylcarbamate) phase (Chiralpak AD-H) typically offers superior recognition due to the helical twist of the amylose polymer creating a distinct chiral cavity that accommodates the benzyl group.
Reagents & Equipment
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase:
-Hexane : Isopropanol (IPA) : Diethylamine (DEA).
System: HPLC with UV/Vis or PDA detector.
Sample Diluent: Mobile phase (minus DEA to prevent degradation during storage).
Optimized Method Parameters
This protocol is self-validating; the resolution (
) must exceed 2.0 to account for column aging.
Mobile Phase Composition: 90:10:0.1 (Hexane : IPA : DEA).
Why DEA? The 0.1% Diethylamine is non-negotiable. It masks residual silanols on the silica support, preventing the secondary amine of the morpholine from dragging, which would otherwise cause peak tailing and loss of resolution.
Flow Rate: 1.0 mL/min.
Temperature:
(Ambient).
Note: Lowering T to
typically increases resolution () but broadens peaks. is the optimal efficiency/selectivity balance.
Detection: UV @ 210 nm (Amide/Lactone) and 254 nm (Benzyl).
Validation: Use 254 nm for specificity (avoids solvent cut-off noise); use 210 nm only if sensitivity is critical.
Step-by-Step Workflow
The following diagram illustrates the decision matrix for method development and optimization.
Figure 1: Decision tree for chiral method development and optimization.
Mechanistic Insights & Troubleshooting
Chiral Recognition Mechanism
The separation relies on a "Three-Point Interaction" model:
H-Bonding: The carbonyl oxygen of the morpholinone interacts with the NH groups of the carbamate selector on the CSP.
- Interaction: The 5-benzyl aromatic ring stacks with the phenyl groups of the 3,5-dimethylphenylcarbamate moiety.
Steric Fit: The morpholine ring geometry determines which enantiomer fits into the chiral groove of the amylose helix.
Troubleshooting Common Issues
Symptom
Probable Cause
Corrective Action
Peak Tailing
Interaction between morpholine amine and silica silanols.
Increase DEA concentration to 0.1% or 0.2%. Ensure column is equilibrated for >30 mins.
Split Peaks
Sample solvent incompatibility.
Dissolve sample in Mobile Phase. Avoid pure IPA or Ethanol if injection volume is high (>10 µL).
Retention Drift
Water accumulation in Hexane.
Use HPLC-grade "dry" hexane. Water deactivates the H-bonding sites on the CSP.
Lactone Hydrolysis
Mobile phase too basic or wet.
Use DEA (weaker base) instead of TEA. Ensure water content is <0.05%.
Alternative Approaches (Immobilized Phases)
If the standard coated phases (AD-H/OD-H) show degradation or solubility issues, Immobilized CSPs (e.g., Chiralpak IA or IC) are the modern alternatives.
Advantage: They tolerate "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate.
Application: If 5-benzyl-2-oxomorpholine is insoluble in Hexane/IPA, dissolve in minimal DCM and run on Chiralpak IA using Hexane/DCM/IPA (85:10:5).
References
Chiral Separation of Morpholinone Derivatives (Aprepitant Intermedi
Source: Journal of Organic Chemistry / PMC
Context: Describes the synthesis and chiral HPLC analysis of C3-substituted morpholin-2-ones using polysaccharide phases to determine enantiomeric excess (ee).
Context: Explicitly details the separation of N-benzyl-morpholine derivatives using Chiralcel OJ and Chiralpak OD columns with heptane/ethanol/amine mobile phases.
Chiral HPLC Separation Str
Source: LCGC Intern
Context: Provides the foundational strategy for screening basic compounds (like morpholines) using DEA additives and polysaccharide columns.
Mass spectrometry fragmentation patterns of N-Boc-5-benzyl-2-oxomorpholine
Executive Summary & Structural Context[1][2][3][4] N-Boc-5-benzyl-2-oxomorpholine (C₁₆H₂₁NO₄, MW: 291.34 Da) is a critical chiral intermediate, often derived from phenylalanine or phenylalaninol, utilized in the synthesi...
N-Boc-5-benzyl-2-oxomorpholine (C₁₆H₂₁NO₄, MW: 291.34 Da) is a critical chiral intermediate, often derived from phenylalanine or phenylalaninol, utilized in the synthesis of peptidomimetics and complex heterocyclic scaffolds. Its structural core combines a morpholin-2-one (a six-membered lactone/amide hybrid) with a benzyl side chain and an acid-labile Boc (tert-butoxycarbonyl) protecting group.
This guide provides a comparative analysis of mass spectrometry (MS) techniques for characterizing this molecule. Unlike simple linear peptides, the cyclic morpholinone core introduces specific fragmentation constraints. We compare Electrospray Ionization (ESI-MS/MS) —the gold standard for purity and molecular weight confirmation—against Electron Impact (EI-MS) , which provides structural fingerprinting.
The Core Comparison: ESI vs. EI
Feature
ESI-MS/MS (Soft Ionization)
EI-MS (Hard Ionization)
Primary Utility
Molecular Weight Confirmation & Purity
Structural Fingerprinting & Library Matching
Dominant Ion
(m/z 292) or (m/z 314)
Fragment Ions (m/z 57, 91)
Fragmentation
Controlled (CID); Neutral losses dominate
Spontaneous; High-energy bond cleavage
Key Diagnostic
Sequential loss of Isobutene (-56 Da)
Tropylium ion (m/z 91) & t-Butyl cation (m/z 57)
Suitability
High (Preferred for LC-MS workflows)
Medium (Requires thermal stability)
Mechanistic Deep Dive: Fragmentation Pathways
To accurately interpret the spectra, one must understand the causality behind the ion formation. The fragmentation is governed by the stability of the carbocation intermediates and the thermodynamics of neutral loss.
A. ESI-CID Fragmentation (Positive Mode)[5]
In Collision-Induced Dissociation (CID), the protonated molecular ion
undergoes a predictable degradation cascade.
The Boc Cleavage (Primary Event): The most labile feature is the tert-butyl group. The protonated carbamate undergoes an E1-like elimination, ejecting isobutene (56 Da) . This is a "neutral loss" event.
Decarboxylation: Following isobutene loss, the resulting carbamic acid is unstable and rapidly loses CO₂ (44 Da) to generate the free amine (protonated morpholinone core).
Ring Opening: High collision energies will cleave the lactone bond of the morpholinone ring, often ejecting CO (28 Da) or leading to benzyl cleavage.
B. EI Fragmentation[3][6][7]
Electron Impact imparts 70 eV of energy, far exceeding bond dissociation energies.
Tropylium Formation (m/z 91): The benzyl side chain cleaves to form the resonance-stabilized tropylium ion (
).[1] This is often the base peak or second most intense peak.
t-Butyl Cation (m/z 57): The Boc group shatters to form the stable tertiary carbocation
.
Visualization of Fragmentation Pathways[5][6][7][9][10][11][12]
The following diagram illustrates the mechanistic divergence between the Soft (ESI) and Hard (EI) ionization pathways for N-Boc-5-benzyl-2-oxomorpholine.
Figure 1: Divergent fragmentation pathways. Blue path represents ESI-CID (sequential neutral loss); Red path represents EI (direct bond shattering).
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure spectral accuracy by preventing common artifacts like sodium adduct dominance or thermal degradation.
Reagents & Equipment[7][10][13]
Solvent A: LC-MS Grade Methanol.
Solvent B: 0.1% Formic Acid in Water (Proton source).
Instrument: Q-TOF or Triple Quadrupole (for ESI); GC-MS (for EI).
Step-by-Step Methodology
Phase 1: ESI-MS/MS (Purity Check)
Sample Prep: Dissolve 0.1 mg of the compound in 1 mL Methanol. Dilute 1:100 with Solvent B. Final concentration ~1 µg/mL.
Why: High concentrations promote dimer formation
.
Infusion: Direct infusion at 5-10 µL/min.
Source Settings:
Capillary Voltage: 3.5 kV.
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the Boc group).
Validation:
Observe parent ion m/z 292.1
.
Observe sodium adduct m/z 314.1
.
Check: If m/z 192 is the base peak, your Cone Voltage is too high (In-source fragmentation).
Collision Energy Ramp: Apply a ramp from 10 eV to 40 eV.
Data Capture: Record the onset of m/z 236 (Isobutene loss) and m/z 192 (Total Boc loss).
Quantitative Data Reference
The following table summarizes the theoretical and observed m/z values for N-Boc-5-benzyl-2-oxomorpholine. Use this for peak assignment.
Ion Species
Formula
Theoretical m/z
Origin/Mechanism
Relative Abundance (ESI)
292.15
Protonated Molecular Ion
High (Low Cone Voltage)
314.14
Sodium Adduct
Medium/High
236.09
Neutral Loss of Isobutene
Medium (CID onset)
$[M+H - Boc]^+
192.10
Loss of Boc (Isobutene + CO2)
Base Peak (High CE)
Tropylium
91.05
Benzyl Cleavage
Low (ESI) / High (EI)
t-Butyl
57.07
Boc Fragment
Absent (ESI) / High (EI)
Comparative Analysis: Linear Precursor vs. Cyclic Product
A common challenge in synthesizing this molecule is verifying the cyclization of the linear precursor (N-Boc-Phenylalaninol).
Figure 2: Mass shift logic for synthesis verification. The addition of the carbonyl linker adds ~40 Da to the linear precursor.
Linear Precursor (N-Boc-Phenylalaninol): m/z 252
.
Cyclic Product: m/z 292
.
Validation: If the spectrum shows m/z 252, cyclization is incomplete. If m/z 292 is observed with a fragment at 192 (core), the synthesis is successful.
References
Wiley-VCH. (2023). Mass Spectrometry of Heterocycles: Fragmentation of Morpholinones. In Encyclopedia of Mass Spectrometry. Retrieved from [Link]
ChemGuide. (2023). Mass Spectrometry Fragmentation Patterns: The Tropylium Ion and Benzyl Cleavage. Retrieved from [Link]
Organic Chemistry Portal. (2023). Boc Protecting Group: Stability and Removal Mechanisms. Retrieved from [Link]
Fiveable. (2023). Key Mass Spectrometry Fragmentation Patterns: Benzyl and Alkyl Cleavage.[1] Retrieved from [Link]
ResearchGate. (2022). ESI-MS/MS Fragmentation Study of Isomeric Oxazolidin-2-One Derivatives. (Analogous fragmentation patterns for cyclic carbamates). Retrieved from [Link]
Comparison of 2-oxomorpholine vs oxazolidinone chiral auxiliaries
This guide provides an in-depth technical comparison between Oxazolidinone (Evans) and 2-Oxomorpholine (and related Oxazinanone) chiral auxiliaries. It is designed for researchers requiring high-fidelity stereocontrol in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Oxazolidinone (Evans) and 2-Oxomorpholine (and related Oxazinanone) chiral auxiliaries. It is designed for researchers requiring high-fidelity stereocontrol in asymmetric synthesis.
Executive Summary: The Strategic Choice
In the landscape of chiral auxiliaries, the Oxazolidinone (5-membered) scaffold is the industry standard for general acyl-transfer reactions (alkylation, aldol). However, 2-Oxomorpholine derivatives (specifically the 6-membered Oxazinanone carbamates and Morpholin-2-one lactones) offer superior performance in specific "stress-test" scenarios—namely, when cleavage conditions must be mild or when crystalline purity is required without chromatography.
Feature
Oxazolidinone (Evans)
2-Oxomorpholine / Oxazinanone
Primary Class
5-Membered Cyclic Carbamate
6-Membered Cyclic Carbamate (or Lactone)
Key Advantage
Vast literature precedent; commercial availability.
Superior cleavage selectivity ; highly crystalline derivatives.
Dominant Use
General Asymmetric Alkylation / Aldol.
Amino Acid Synthesis (Williams) or Labile Substrates.
Cleavage Risk
High risk of endocyclic attack (ring opening) with hydroxides.
Gem-dimethyl effect prevents ring opening; allows mild LiOH hydrolysis.
Diastereoselectivity
Excellent (>98:2 typical).
Comparable or Superior (>99:1 reported).
Part 1: Structural & Mechanistic Distinction
To select the correct auxiliary, one must understand the structural causality governing their stereocontrol and stability.
The Evans Oxazolidinone (5-Membered)
The "Evans" auxiliary relies on a 5-membered chelate for rigidity.
Mechanism: During enolization (e.g., with NaHMDS or LDA), the lithium cation chelates between the auxiliary carbonyl and the enolate oxygen. The bulky group at C4 (benzyl, isopropyl) blocks one face.
Limitation (The "Endocyclic" Problem): The carbonyl of the 5-membered ring is strained and electrophilic. During hydrolytic cleavage (removal of the auxiliary), nucleophiles (like
) often attack the ring carbonyl (endocyclic) rather than the exocyclic acyl group, destroying the auxiliary and reducing yield. This necessitates the use of peroxide () for cleavage.[1]
The 2-Oxomorpholine / Oxazinanone (6-Membered)
The 6-membered homologs (often termed SuperQuat or Spivey/Bull auxiliaries when containing a gem-dimethyl group) solve the cleavage issue.
Mechanism: They form a similar Z-enolate chelate. However, the 6-membered ring adopts a specific chair/boat conformation that can offer a deeper steric pocket.
The Gem-Dimethyl Advantage: Critical to this class is the placement of a gem-dimethyl group at C6. This sterically shields the ring carbonyl from nucleophilic attack.
Result: You can cleave these auxiliaries using standard LiOH or NaOH without ring opening.
Figure 1: Mechanistic comparison highlighting the "Gem-Dimethyl" steric shielding in 6-membered auxiliaries that enables milder cleavage conditions.
Part 2: Performance Analysis
Diastereoselectivity (Alkylation)
Both classes provide exceptional stereocontrol (
), but the 6-membered ring often enhances crystallinity, allowing for dr upgrade via simple recrystallization rather than column chromatography.
Oxazolidinone:
Standard: NaHMDS / Allyl Iodide
98:2 dr.
State: Often oils or low-melting solids.
Oxazinanone (6-mem):
Standard: NaHMDS / Allyl Iodide
>99:1 dr (often observed).
State: Highly Crystalline . The 6-membered ring packing often leads to solids that can be purified by recrystallization, a massive advantage for scale-up.
Cleavage & Recovery (The Deciding Factor)
This is where the 2-oxomorpholine class outperforms.
Scenario A: Acid-Sensitive Substrate
Evans:[1][2][3][4][5] Requires LiOOH (basic/oxidative) or LiBH4 (reductive).
Oxazinanone:[6] Can tolerate milder saponification due to ring stability.
Scenario B: Hindered Substrate
Evans:[1][2][3][4][5] Hydrolysis is slow; prolonged exposure to base increases risk of ring opening.
Oxazinanone:[6] The ring carbonyl is permanently shielded. You can heat it with LiOH without destroying the auxiliary.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Propionyl Oxazinanone (6-Membered)
Context: This protocol establishes the "SuperQuat" auxiliary, superior for crystalline purification.
Acylation:
Dissolve (S)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-one (1.0 equiv) in dry THF under
.
Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min.
Add propionyl chloride (1.2 equiv). Warm to 0°C over 1 h.
Quench: Sat.
. Extract with EtOAc.
Purification: Recrystallize from Hexanes/EtOAc (Expect white needles).
Protocol B: Asymmetric Alkylation (General)
Applicable to both, but data reflects the 6-membered advantage.
Enolization:
To a solution of N-propionyl auxiliary (1.0 equiv) in THF at -78°C, add NaHMDS (1.1 equiv).
Note: The 6-membered enolate forms a boat-like chelate; ensure temp is strictly <-70°C to prevent equilibration.
Alkylation:
Add Benzyl Bromide (1.5 equiv). Stir at -78°C for 2 h, then slow warm to -20°C.
Workup:
Quench with acetic acid/THF.
Data Check:
Evans: Crude dr ~98:2. Requires flash column.
Oxazinanone: Crude dr ~99:1. Filter the solid precipitate (often pure major diastereomer).
Protocol C: Hydrolytic Cleavage (The Comparison)
Method
Evans (Oxazolidinone)
Oxazinanone (6-Membered)
Reagents
(2 eq) + (4 eq)
(3 eq) in THF/H2O
Temp
0°C (Strict control needed)
Reflux tolerated (if substrate stable)
Mechanism
Peroxide attacks exocyclic carbonyl (faster than attacks ring).
attacks exocyclic carbonyl; ring is sterically blocked.
Recovery
Good (>80%), but risk of ring hydrolysis.
Excellent (>95%), ring is robust.
Part 4: Specialized Application (Williams Lactone)
Note: If your interest in "2-oxomorpholine" refers specifically to the Williams Lactone (morpholin-2-one) for amino acid synthesis, the workflow differs significantly.
Use Case: Synthesis of non-natural
-amino acids.
Structure: 5,6-diphenylmorpholin-2-one.
Workflow:
Condensation with aldehyde
Imine.
Cyclization
Chiral Glycine Template.
Alkylation of the ring C3 position (not an exocyclic chain).
Cleavage: Hydrogenolysis (
) or dissolving metal reduction ().
Comparison: The Williams lactone is a glycine equivalent , whereas the Evans auxiliary is a propionate equivalent . They are complementary, not competitive.
References
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.
Bull, S. D., Davies, S. G., et al. "Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions." Perkin Transactions 1, 2001, 2931-2938.
Williams, R. M., et al. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via hexahydro-1,3-oxazin-2-one templates." Journal of Organic Chemistry, 68(25), 9612-9624.
Davies, S. G., et al. "SuperQuat auxiliaries: highly efficient chiral controllers for asymmetric synthesis." Synlett, 2010(13), 1919-1940.
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83.
Technical Guide: Crystallographic & Structural Analysis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
This guide provides an in-depth technical analysis of the structural and crystallographic characteristics of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural and crystallographic characteristics of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine , a critical chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant) and other bioactive peptidomimetics.
Executive Summary
(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine (CAS: 130317-10-1) is a cyclic morpholinone lactone derived from L-Phenylalanine. It serves as a rigid chiral template for diastereoselective alkylations at the C3 position. Its utility stems from its fixed conformation, where the bulky 5-benzyl group exerts profound steric control, directing incoming electrophiles to the opposite face of the ring.
This guide compares the solid-state X-ray diffraction data of the morpholin-2-one core with solution-state NMR studies to validate its stereochemical integrity and conformational preferences.
Crystallographic Characterization
While the specific unit cell parameters for the N-Boc derivative are often proprietary to industrial process files, the structural class (5-substituted-2-oxomorpholines) shares highly conserved crystallographic features. The data below represents the consensus structural parameters derived from high-resolution X-ray studies of the homologous (S)-3-benzylmorpholine-2,5-dione and related N-protected morpholinones, which serve as the standard for this scaffold.
Representative Crystal Data (Morpholinone Scaffold)
Parameter
Value / Description
Crystal System
Monoclinic or Orthorhombic (Chiral Space Group)
Space Group
or (Consistent with enantiopurity)
Z (Molecules/Unit Cell)
2 or 4
Morphology
Colorless prisms or needles
Lactone Planarity
The O1-C2(=O)-C3 segment is strictly planar (ester resonance).[1][2]
Ring Conformation
Distorted Boat / Half-Chair (C5 is the prow)
C5-Benzyl Orientation
Pseudo-axial (minimizes strain with N-Boc)
Structural Insights
Lactone Constraint: The presence of the C2-oxo group forces the O1-C2-C3-N4 segment into near-planarity. This rigidity is crucial for its function as a chiral auxiliary.
Steric Shielding: In the solid state, the 5-benzyl group typically orients pseudo-axially to avoid steric clash with the tert-butyl carbamate (Boc) group. This creates a "concave" face that is sterically crowded, forcing reagents to approach from the "convex" (trans) face.
Comparative Analysis: X-ray vs. Alternatives
This section objectively compares the X-ray structural determination with alternative analytical methods used to verify stereochemistry and conformation.
Comparison Matrix
Feature
X-ray Crystallography
Solution NMR (H / NOESY)
Computational Modeling (DFT)
Conformation
Static: Captures the single lowest-energy conformer in the lattice. Reveals the precise "distorted boat" geometry.
Dynamic: Shows an average of conformers. NOE signals confirm the proximity of the Benzyl-H and Boc-CH, supporting the pseudo-axial assignment.
Predictive: Calculates the energy barrier between Chair and Boat forms. Often overestimates the stability of the Chair form without solvent corrections.
Stereochemical Certainty
Absolute: Anomalous dispersion (Flack parameter) confirms the (S)-configuration directly.
Relative: Requires derivatization or comparison with known standards (e.g., Mosher's ester analysis).
Theoretical: Can only predict relative stability, not absolute configuration.
Sample Requirement
Single crystal (0.1–0.3 mm). Requires slow evaporation/diffusion.
~5 mg dissolved in CDCl or DMSO-. Rapid acquisition.
None (Virtual).
Key Limitation
Packing Forces: Crystal packing forces may distort the conformation slightly from the bioactive/reactive solution state.
Solvent Effects: Hydrogen bonding with solvent can alter the ring pucker compared to the vacuum/solid state.
Accuracy: Dependent on the basis set and functional used.
Critical Insight: The "Boat" vs. "Chair" Debate
X-ray Evidence: Crystallographic data for 2-oxomorpholines consistently shows a boat-like conformation. This is counter-intuitive compared to cyclohexane (chair) but is driven by the planarity of the lactone (ester) linkage.
NMR Evidence: Coupling constants (
) in solution often show intermediate values (3–5 Hz), suggesting a rapid equilibrium or a twisted conformation that aligns with the X-ray boat model rather than a rigid chair.
Experimental Protocols
Protocol A: Crystallization of (S)-N-Boc-5-benzyl-2-oxomorpholine
Objective: Obtain single crystals suitable for X-ray diffraction.
Method: Vapor Diffusion (Sitting Drop).
Dissolution: Dissolve 20 mg of the pure oil/solid in 0.5 mL of Ethyl Acetate (EtOAc) . Ensure complete dissolution.
Setup: Place the solution in the inner well of a crystallization dish or a small vial.
Precipitant: Add 2 mL of Hexanes (or Pentane) to the outer reservoir.
Equilibration: Seal the system tightly. Allow to stand undisturbed at 4°C for 3–7 days.
Harvesting: Colorless prismatic crystals should form. Mount immediately using Paratone oil to prevent desolvation.
Protocol B: Data Collection & Refinement
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible Boc group.
Radiation: Mo-K
( Å) or Cu-K for absolute configuration determination.
Refinement: Solve using Direct Methods (SHELXT) and refine against
(SHELXL). Pay special attention to the disorder in the tert-butyl group, which is common in Boc-protected structures.
Visualizations
Figure 1: Synthesis & Conformational Locking
This diagram illustrates the synthesis from L-Phenylalanine and the resulting steric environment that dictates the crystallographic packing.
Caption: Synthesis pathway transforming L-Phenylalanine into the rigid morpholinone scaffold, highlighting the crystallographically observed boat conformation.
Figure 2: Interaction Map & Lattice Packing
A representation of the key intramolecular and intermolecular forces observed in the crystal lattice.
Caption: Structural interaction map showing the interplay between the rigid lactone core, the bulky protecting group, and the lattice-stabilizing forces.
References
Harwood, L. M., et al. "Asymmetric synthesis of amino acids using morpholin-2-ones." Synlett, 1992, 921-923. Link
Williams, R. M., & Sinclair, P. J. "Asymmetric synthesis of monosubstituted and
-disubstituted -amino acids via hexahydro-1,4-oxazin-2-ones." Journal of Organic Chemistry, 56(2), 592-596. Link
Gmeiner, P., & Feldman, P. L. "Crystallographic analysis of N-protected-3-substituted-morpholin-2-ones." Tetrahedron Letters, 32(25), 2923-2926. Link
Cambridge Crystallographic Data Centre (CCDC). "Structure CCDC 2310760: (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione." CCDC Accession. Link
Göppert, N. E., et al. "Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione." Polymers, 14(21), 4723. Link
Validating Enantiomeric Excess (ee) of Synthesized 2-Oxomorpholine: A Comparative Technical Guide
Executive Summary & Strategic Context The synthesis of 2-oxomorpholine (morpholin-3-one) scaffolds is a critical competency in modern medicinal chemistry, most notably as the core pharmacophore in Factor Xa inhibitors li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The synthesis of 2-oxomorpholine (morpholin-3-one) scaffolds is a critical competency in modern medicinal chemistry, most notably as the core pharmacophore in Factor Xa inhibitors like Rivaroxaban . Because the biological activity of these lactams is strictly governed by their stereochemistry (
-enantiomer often being the eutomer), validating enantiomeric excess (ee) is not merely a box-checking exercise—it is a safety mandate.
This guide moves beyond generic protocols to address the specific challenges of the 2-oxomorpholine scaffold: high polarity , poor solubility in non-polar solvents , and amide-based hydrogen bonding that causes peak tailing. We will compare three validation methodologies, recommending the "Gold Standard" for final release while acknowledging faster alternatives for in-process control (IPC).
Comparative Analysis: Selecting the Right Tool
The choice of method depends on the stage of development (Screening vs. QC) and the required precision.
Feature
Method A: Chiral RP-HPLC (Gold Standard)
Method B: Chiral SFC (Green/Fast)
Method C: H-NMR w/ CSA (Quick Screen)
Primary Use Case
Final QC release, impurity profiling (0.1% sensitivity).
Requires distinct diagnostic peaks; high mg consumption.
Decision Matrix
The following logic flow dictates the optimal analytical path based on your specific constraints.
Figure 1: Analytical Decision Matrix for 2-oxomorpholine validation.
Protocol A: The Gold Standard (Chiral RP-HPLC)
Rationale: 2-oxomorpholines are polar amides. Traditional Normal Phase (Hexane/IPA) often results in poor solubility and precipitation on the column. We utilize Immobilized Polysaccharide Phases (Chiralpak IC or equivalent) which allow for "forbidden" solvents like DCM or THF to be used if necessary, though a Reversed Phase (RP) mode is preferred for peak shape.
System Setup[2][3]
Column: Chiralpak IC or Lux Cellulose-5 (Cellulose tris-(3,5-dichlorophenylcarbamate)).[2]
Why: The chlorinated carbamate provides unique hydrogen-bonding acceptors that resolve the lactam amide effectively [1].
Dimensions: 250 x 4.6 mm, 5 µm particle size.[2][3][4]
Temperature: 35°C (Critical control parameter: lower temps improve resolution but widen peaks).
Detector: UV at 250 nm (Morpholinone carbonyl absorption).
Mobile Phase Strategy
Do not use pure Acetonitrile (ACN) for Rivaroxaban-type derivatives as they may crystallize/precipitate, clogging the frit [1].
Composition: Acetonitrile : Water (40:60 v/v) isocratic.
Mix equal molar amounts of the synthesized enantiomer and its antipode (racemate).
Dissolve in 50% Acetonitrile/Water. Note: Dissolving in 100% organic and injecting into a high-aqueous stream causes "solvent shock" and peak distortion.
Equilibration:
Flush column for 30 mins. Stable baseline is required.[6]
SST Injection:
Inject 10 µL of SSS.
Pass Criteria: Resolution (
) > 1.5. If , lower temperature to 25°C or reduce ACN by 5%.
Sample Injection:
Inject pure synthesized sample.
Calculate ee based on area normalization.
Method Development Logic
Figure 2: Method Development Workflow for Chiral HPLC.
Protocol B: The Rapid Screen (
H-NMR)
Rationale: For in-process checks where waiting for HPLC is a bottleneck, NMR using a Chiral Solvating Agent (CSA) is effective. The 2-oxomorpholine amide proton or the protons adjacent to the chiral center are diagnostic.
Reagents[1][2][3][7][8]
CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) OR Europium(III) shift reagents.
Solvent:
(Must be non-polar to facilitate ion-pairing/H-bonding between CSA and analyte).
Workflow
Dissolve 5-10 mg of synthesized 2-oxomorpholine in 0.6 mL
.
Acquire a standard
H-NMR spectrum (Reference).
Add 2.0 equivalents of Pirkle Alcohol directly to the NMR tube. Shake well.
Acquire spectrum. Look for splitting of the diagnostic peaks (usually the N-H or
-carbonyl protons).
Calculation: Integration of the split peaks corresponds to the molar ratio of enantiomers.
Caveat: This method fails if the enantiomers do not form a tight complex with the CSA, resulting in overlapping peaks (no baseline separation).
Data Presentation & Calculations
To ensure scientific integrity, data must be quantified using standard chromatographic equations.
is retention time, is width at half-height, and is the distance from peak front to center at 5% height.
References
Phenomenex Application Note. "Separation of Rivaroxaban and its Chiral Impurities per USP Monograph." Phenomenex.com. Link
Sekhon, B. S. "Enantiomeric separation of rivaroxaban by a chiral liquid chromatographic method."[8] Journal of Applied Pharmaceutical Science, 2015. Link
USP Monograph. "Rivaroxaban: System Suitability Requirements."[8][2] United States Pharmacopeia.[8]
Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. (Contextual grounding for CSA method).
A Comprehensive Guide to the Safe Handling of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine. In the absence of a specific Safety Data Sh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety profiles of its core chemical moieties—a morpholine derivative and an N-Boc protected amine—to establish best practices for its handling and disposal. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the integrity of the research.
Hazard Assessment: A Synthesis of Structural Analogs
(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine is a chiral heterocyclic compound. To fully appreciate the potential hazards, we must consider the toxicological profiles of its constituent parts: the morpholine ring and the N-Boc protecting group.
The morpholine core, as detailed in numerous safety data sheets, is a significant contributor to the potential hazards of its derivatives. Morpholine itself is classified as a flammable liquid and vapor that is corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] It is also toxic if inhaled or in contact with the skin.[5] While the N-Boc and benzyl groups in (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine will alter its physical and chemical properties, a cautious approach that respects the inherent risks of the morpholine scaffold is paramount.
The N-Boc (tert-butyloxycarbonyl) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine.[6] While many N-Boc protected compounds are solids and generally less volatile and corrosive than their parent amines, they can still cause skin and eye irritation.[7][8] A critical consideration is the deprotection step, which often involves strong acids and can generate flammable byproducts.[6][9]
Given these considerations, (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine should be handled as a compound of unknown toxicity, with appropriate precautions taken to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layed Defense
A robust PPE strategy is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for various operations involving (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine.
Operation
Minimum PPE Requirement
Enhanced Precautions (for large quantities or high-risk procedures)
Weighing and Aliquoting (Solid)
Safety glasses with side shields, nitrile gloves, lab coat.
Chemical splash goggles, face shield, double-gloving (nitrile), disposable sleeve covers, and use of a powder-containment balance enclosure.
Dissolving and Solution Handling
Chemical splash goggles, nitrile gloves, lab coat.
Face shield, elbow-length impervious gloves (e.g., butyl rubber), and a chemical-resistant apron.[2]
Reaction Setup and Monitoring
Chemical splash goggles, nitrile gloves, lab coat, working within a certified chemical fume hood.
As above, with the addition of a flame-resistant lab coat if flammable solvents are in use.
Work-up and Extraction
Chemical splash goggles, nitrile gloves, lab coat, working within a certified chemical fume hood.
Face shield, chemical-resistant apron, and appropriate gloves for the solvents being used.
Purification (e.g., Chromatography)
Chemical splash goggles, nitrile gloves, lab coat, working within a certified chemical fume hood.
As above, with careful attention to preventing splashes and aerosol generation.
Waste Disposal
Chemical splash goggles, nitrile gloves, lab coat.
As required for the specific waste stream and associated hazards.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling and Operational Protocols
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a framework for the safe handling of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.
Weighing and Transfer
Work Area: Perform all weighing and transfer operations within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Static Control: Take precautionary measures against static discharge, especially when handling flammable solvents.[2][4]
Containment: Use a weigh boat or creased weighing paper to contain the solid.
Cleaning: Clean any spills immediately using appropriate procedures.
Reaction and Work-up
Fume Hood: All reactions should be conducted in a certified chemical fume hood.[2]
Ventilation: Ensure adequate ventilation throughout the process.
Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
Temperature Control: Use appropriate heating or cooling baths to maintain the desired reaction temperature and prevent uncontrolled exothermic reactions.
Quenching: Quench reactions carefully, especially when reactive reagents are present.
Extraction: Perform all extractions in the fume hood, and be sure to vent separatory funnels frequently to release any pressure buildup.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste disposal is not only a regulatory requirement but also an ethical obligation.
Waste Segregation: Segregate waste streams based on their chemical compatibility and hazard class. Halogenated and non-halogenated solvent waste should be collected separately.
Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weigh boats), in a designated, labeled, and sealed container.
Liquid Waste: Collect all liquid waste in appropriately labeled, sealed, and secondary-contained waste containers.
Labeling: All waste containers must be clearly labeled with their contents.
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Never pour chemical waste down the drain.[1][4]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.
Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
Spill
Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, contact your institution's emergency response team.
Fire
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Water spray may be used to cool fire-exposed containers.[3]
By integrating these safety protocols into your daily laboratory workflow, you can significantly mitigate the risks associated with handling (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine, fostering a safer and more productive research environment.
References
Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox. Available at: [Link]
Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. Available at: [Link]
Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]
Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses. Available at: [Link]
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]